LNnDFH I
説明
特性
CAS番号 |
62469-99-2 |
|---|---|
分子式 |
C38H65NO29 |
分子量 |
999.9 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)66-31-17(39-11(3)45)34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)63-16(8-44)30(31)65-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
SGJFQKVFOUQOTE-URTONSIPSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Lacto-N-neoDiFucohexaose I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics of Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex human milk oligosaccharide (HMO). The document details its chemical composition, structural formula, and the analytical techniques employed for its characterization, including relevant quantitative data and experimental methodologies.
Core Structure and Chemical Identity
Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide composed of six monosaccharide units: two L-fucose (Fuc), two D-galactose (Gal), one N-acetyl-D-glucosamine (GlcNAc), and one D-glucose (Glc) molecule. Its systematic name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.
The established chemical structure is:
Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc [1][2]
This structure is characterized by a lacto-N-neotetraose core elongated with two fucose residues. One fucose is linked α1,2 to the terminal galactose, and the other is linked α1,3 to the N-acetylglucosamine.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₃₈H₆₅NO₂₉ | [1][3] |
| Molecular Weight | 999.91 g/mol | [1] |
| Monoisotopic Mass | 999.364 Da | |
| CAS Number | 62469-99-2 |
Experimental Protocols for Structural Elucidation
The structural determination of Lacto-N-neoDiFucohexaose I relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its sequence and branching.
2.1.1. MALDI-TOF Mass Spectrometry Protocol
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used for the initial characterization of HMOs.
-
Sample Preparation : The oligosaccharide sample is dissolved in deionized water. An aliquot of the sample solution is mixed with a matrix solution, typically 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile (B52724) mixture. This mixture is then spotted onto a MALDI target plate and allowed to air dry, co-crystallizing the sample and matrix.
-
Instrumentation : A MALDI-TOF mass spectrometer is used in positive ion mode.
-
Data Acquisition : The instrument is calibrated using a known standard. The laser is fired at the sample spot, causing desorption and ionization of the analyte. The time of flight of the ions to the detector is measured, from which the mass-to-charge ratio (m/z) is determined. For this compound, the sodiated molecule ([M+Na]⁺) is observed at an m/z of approximately 1021.
2.1.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
ESI-MS/MS provides more detailed structural information through fragmentation analysis.
-
Sample Infusion : The purified oligosaccharide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of a modifying salt (e.g., sodium acetate) to promote the formation of sodiated adducts. This solution is then infused into the ESI source at a constant flow rate.
-
Instrumentation : A quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer equipped with an ESI source is used.
-
Data Acquisition : The mass spectrometer is operated in positive ion mode. In the first stage (MS1), the parent ion of interest (e.g., m/z 1021 for [this compound + Na]⁺) is isolated. This parent ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragment ions are then analyzed in the second stage (MS2) of the mass spectrometer.
2.1.3. Mass Spectrometry Fragmentation Data
The fragmentation of sodiated Lacto-N-difucohexaose I has been studied. A major fragmentation pathway involves the loss of a fucose residue.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment | Reference |
| 1021 ([M+Na]⁺) | 876 | 146 (Fucose) | [Hex₃HexNAc₁Fuc₁ + Na]⁺ |
This primary fragmentation confirms the presence of a terminal fucose residue that is readily cleaved. Further fragmentation can provide more detailed information about the linkages and sequence of the remaining monosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β), glycosidic linkages, and the sequence of monosaccharides. Due to the complexity of the this compound molecule, a suite of 1D and 2D NMR experiments is required for full assignment of the proton (¹H) and carbon (¹³C) signals.
2.2.1. General NMR Experimental Protocol
-
Sample Preparation : A few milligrams of the purified oligosaccharide are dissolved in deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, is added for chemical shift referencing.
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve sufficient signal dispersion.
-
Data Acquisition : A series of 1D and 2D NMR spectra are acquired. These typically include:
-
1D ¹H NMR : Provides an overview of the proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons within each monosaccharide ring system.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) : Establishes the complete spin systems for each monosaccharide residue.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range correlations between protons and carbons (typically 2-3 bonds), which are crucial for determining the glycosidic linkages between monosaccharide units.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximity of protons, which helps to confirm the glycosidic linkages and provides insights into the 3D conformation of the molecule.
-
Biological Context and Synthesis
Biological Significance
Lacto-N-neoDiFucohexaose I is a human milk oligosaccharide, a class of compounds known for their significant biological activities in infants. While specific signaling pathways for this compound have not been detailed in the available literature, HMOs, in general, are known to:
-
Act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium.
-
Inhibit the adhesion of pathogenic bacteria and viruses to the intestinal epithelium, thereby reducing the risk of infections.
-
Modulate the infant's immune system.
One study has noted that Lacto-N-difucohexaose I, which possesses a Lewis b blood group antigen structure, binds to Helicobacter pylori.
Enzymatic Synthesis Workflow
An enzymatic synthesis of Lacto-N-difucohexaose I has been described, providing a potential route for its production for research and therapeutic applications. The process involves a multi-step enzymatic cascade.
References
An In-depth Technical Guide on Lacto-N-neoDiFucohexaose I (LNnDFH I): Discovery, Origin, and Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex fucosylated hexasaccharide, is a significant component of human milk oligosaccharides (HMOs). Structurally identical to the Lewis Y (Ley) blood group antigen, this compound plays a crucial role in neonatal gut health, immune development, and as a modulator of host-pathogen interactions. More recently, its aberrant expression on the surface of cancer cells has implicated it in tumor progression and metastasis, making it a target of interest in oncology. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its physicochemical properties, and its multifaceted biological functions, with a focus on its interactions with pathogens and its role in cellular signaling. Detailed experimental protocols for its synthesis and analysis, along with quantitative data and visual representations of key pathways, are presented to support further research and drug development efforts.
Discovery and Origin
The discovery of this compound is intrinsically linked to the broader exploration of human milk oligosaccharides (HMOs), a field pioneered by researchers like Richard Kuhn and his contemporaries in the mid-20th century.[1][2] Their work laid the foundation for understanding the complex array of glycans present in human milk.[1][2] The structural elucidation of numerous fucosylated oligosaccharides from human milk throughout the 1970s and 1980s by researchers using advanced analytical techniques of the time, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, led to the identification of a vast number of these complex molecules.[3]
This compound was identified as one of these numerous fucosylated oligosaccharides present in human milk. Its structure was determined to be Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc. It is also known by its synonym, Lewis Y (Ley) hexasaccharide. The primary natural origin of this compound is human milk, where its concentration and presence can vary among individuals, influenced by genetic factors such as the secretor and Lewis blood group status of the mother.
Physicochemical Properties
A summary of the key physicochemical properties of Lacto-N-neoDiFucohexaose I is provided in the table below.
| Property | Value | Reference |
| Systematic Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | |
| Synonyms | This compound, Lewis Y hexasaccharide | |
| Molecular Formula | C38H65NO29 | |
| Molecular Weight | 999.91 g/mol | |
| CAS Number | 62469-99-2 |
Biological Functions and Signaling Pathways
This compound exhibits a range of biological activities, primarily stemming from its role as a structural mimic of cell surface glycans. This allows it to function as a soluble receptor decoy for pathogens and to interact with endogenous lectins. Furthermore, as the Lewis Y antigen, its expression on cancer cells has been shown to modulate key signaling pathways involved in cell proliferation and survival.
Interaction with Pathogens: Norovirus Binding
Human noroviruses, a major cause of gastroenteritis, initiate infection by binding to histo-blood group antigens (HBGAs) on the surface of intestinal epithelial cells. This compound, being structurally identical to the Lewis Y antigen, can act as a soluble decoy receptor, competitively inhibiting the binding of norovirus to host cells and thus preventing infection.
Experimental Protocol: Norovirus Binding Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the binding of norovirus virus-like particles (VLPs) to HBGA-expressing cells.
Materials:
- Norovirus VLPs (e.g., GII.4 strain)
- HBGA-expressing cells (e.g., Caco-2 cells) or synthetic HBGA-coated plates
- This compound
- Blocking buffer (e.g., PBS with 1% BSA)
- Primary antibody against norovirus VLPs
- Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
- Substrate for the enzyme (e.g., TMB)
- Plate reader
Method:
- Coat a 96-well plate with synthetic HBGAs or seed with HBGA-expressing cells and grow to confluency.
- Block non-specific binding sites with blocking buffer.
- Pre-incubate norovirus VLPs with varying concentrations of this compound for 1 hour at 37°C.
- Add the VLP-LNnDFH I mixture to the prepared plate and incubate for 1 hour at 37°C.
- Wash the plate to remove unbound VLPs.
- Add the primary antibody and incubate for 1 hour at 37°C.
- Wash the plate and add the secondary antibody. Incubate for 1 hour at 37°C.
- Wash the plate and add the substrate.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of inhibition of VLP binding at each concentration of this compound.
Interaction with Lectins
Lectins are carbohydrate-binding proteins involved in various biological processes. This compound, with its terminal fucose residues, interacts with specific fucos-binding lectins. These interactions are important for understanding the role of this compound in immune modulation and can be utilized for its detection and isolation. Two notable lectins that bind to fucosylated structures like this compound are Aleuria aurantia (B1595364) lectin (AAL) and Ulex europaeus agglutinin I (UEA I).
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Aleuria aurantia Lectin (AAL): AAL has a broad specificity for fucose residues, recognizing α1-2, α1-3, α1-4, and α1-6 linkages. Given that this compound contains both α1-2 and α1-3 linked fucose, it is a strong binding partner for AAL.
-
Ulex europaeus Agglutinin I (UEA I): UEA I specifically recognizes the Fucα1-2Gal- epitope. Therefore, it binds to the terminal portion of this compound.
Experimental Protocol: Lectin Binding Assay (ELISA-based)
Objective: To confirm the binding of AAL and UEA I to this compound.
Materials:
- This compound
- Biotinylated AAL and UEA I
- Streptavidin-HRP
- 96-well plate
- Coating buffer (e.g., carbonate-bicarbonate buffer)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- TMB substrate
- Plate reader
Method:
- Coat the wells of a 96-well plate with this compound dissolved in coating buffer and incubate overnight at 4°C.
- Wash the plate and block with blocking buffer for 1 hour at room temperature.
- Wash the plate and add biotinylated AAL or UEA I to the wells. Incubate for 1 hour at room temperature.
- Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add TMB substrate.
- Stop the reaction and measure the absorbance at 450 nm.
Role in Cancer Cell Signaling
The aberrant expression of the Lewis Y antigen (this compound) on the surface of various cancer cells, including ovarian, breast, and colon cancers, is associated with tumor progression, metastasis, and poor prognosis. As a component of glycoproteins and glycolipids on the cell surface, Ley can modulate the function of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR/ErbB) family and the transforming growth factor-beta (TGF-β) receptor. This modulation can lead to the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.
PI3K/Akt and MAPK Signaling Pathways:
The binding of growth factors to their receptors, which are often glycosylated with Ley in cancer cells, can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.
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PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation by inhibiting apoptosis and stimulating cell cycle progression.
-
MAPK/ERK Pathway: This pathway is also crucial for cell proliferation, differentiation, and survival.
Antibodies targeting the Ley antigen have been shown to inhibit the phosphorylation of key kinases in these pathways, such as Akt and ERK, thereby reducing cancer cell proliferation.
Experimental Protocol: Analysis of Signaling Pathway Activation
Objective: To investigate the effect of Lewis Y expression on the activation of PI3K/Akt and MAPK signaling pathways in cancer cells.
Materials:
- Cancer cell line with high Lewis Y expression (e.g., RMG-I-H) and a control cell line with low expression.
- Growth factors (e.g., EGF, TGF-β1)
- Antibodies against total and phosphorylated forms of Akt, ERK, Smad2/3
- Secondary antibodies conjugated to HRP
- Cell lysis buffer
- SDS-PAGE and Western blotting equipment
Method:
- Culture the cancer cells to 70-80% confluency.
- Serum-starve the cells for 24 hours.
- Treat the cells with the respective growth factor for various time points.
- Lyse the cells and collect the protein extracts.
- Determine protein concentration using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against total and phosphorylated Akt, ERK, and Smad2/3.
- Incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the level of protein phosphorylation.
Synthesis and Characterization
The complex structure of this compound has made its synthesis a significant challenge. Both chemical and enzymatic approaches have been developed to obtain this hexasaccharide for research purposes.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient route to this compound. This typically involves a stepwise addition of monosaccharide units using specific glycosyltransferases. A general workflow is outlined below.
Experimental Protocol: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from lactose (B1674315) using a series of enzymatic reactions.
Materials:
- Lactose
- UDP-GlcNAc and a β-1,3-N-acetylglucosaminyltransferase
- UDP-Gal and a β-1,4-galactosyltransferase
- GDP-Fuc and an α-1,2-fucosyltransferase
- GDP-Fuc and an α-1,3/4-fucosyltransferase
- Appropriate buffers and cofactors for each enzyme
- Purification columns (e.g., size-exclusion, reversed-phase)
- Analytical instruments (e.g., HPLC, Mass Spectrometer, NMR)
Method:
- Step 1: Synthesis of Lacto-N-triose II. Incubate lactose with UDP-GlcNAc and β-1,3-N-acetylglucosaminyltransferase. Purify the product.
- Step 2: Synthesis of Lacto-N-neotetraose. Incubate the purified Lacto-N-triose II with UDP-Gal and β-1,4-galactosyltransferase. Purify the product.
- Step 3: Synthesis of Fucosylated Pentasaccharide. Incubate the purified Lacto-N-neotetraose with GDP-Fuc and α-1,2-fucosyltransferase. Purify the product.
- Step 4: Synthesis of this compound. Incubate the purified pentasaccharide with GDP-Fuc and α-1,3/4-fucosyltransferase. Purify the final product.
- Characterization: Confirm the structure of the final product using Mass Spectrometry and NMR spectroscopy.
Chemical Synthesis
Chemical synthesis of this compound is a complex multi-step process that requires careful protection and deprotection of hydroxyl groups to achieve the correct glycosidic linkages. While challenging, it allows for the production of larger quantities and the synthesis of analogs for structure-activity relationship studies.
Structural Characterization
The definitive identification and structural elucidation of this compound rely on a combination of advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H) and 2D (e.g., COSY, HSQC, HMBC) NMR are essential for determining the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS are used to determine the molecular weight and fragmentation patterns, which help to confirm the monosaccharide composition and sequence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and quantification of this compound, often after fluorescent labeling.
Conclusion and Future Perspectives
Lacto-N-neoDiFucohexaose I is a fascinating and biologically significant human milk oligosaccharide. Its dual role as a protective agent against pathogens in infants and a modulator of cancer cell signaling highlights its therapeutic potential. Further research into the precise mechanisms of its interaction with host and pathogen proteins, as well as a deeper understanding of the signaling cascades it influences, will be crucial for the development of novel therapeutics. The continued advancement of synthetic methodologies will be vital to provide the necessary quantities of pure this compound and its analogs to fuel these future investigations. The study of this compound and other HMOs holds great promise for applications in infant nutrition, anti-infective therapies, and oncology.
References
Lacto-N-neodifucohexaose I (LNnDFH I): A Technical Guide on its Natural Sources, Abundance, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lacto-N-neodifucohexaose I (LNnDFH I), a complex oligosaccharide found in human milk. This document details its natural sources, abundance, methods for its isolation and analysis, and its known biological functions, with a focus on its immunomodulatory and anti-inflammatory properties.
Introduction to Lacto-N-neodifucohexaose I
Lacto-N-neodifucohexaose I (this compound) is a neutral human milk oligosaccharide (HMO) with the glycan structure Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc. As a member of the fucosylated HMOs, it plays a significant role in infant health and development. These complex carbohydrates are not readily digested by the infant, but instead serve as prebiotics, anti-adhesive agents against pathogens, and modulators of the immune system. The presence and concentration of this compound, like other fucosylated HMOs, are dependent on the mother's genetic status, particularly the expression of fucosyltransferase enzymes.
Natural Sources and Abundance
The primary and most significant natural source of this compound is human breast milk. Its concentration in human milk is variable and influenced by several factors, including the lactation stage and the mother's secretor and Lewis blood group genotypes.
| Lactation Stage | Secretor Status | Concentration Range (mg/L) | Reference |
| First 4 months | Not specified | Relatively constant concentration observed | [1] |
| 6 weeks | Not specified | Mean concentration data available in broader HMO profiles | [2] |
| 6 months | Not specified | Mean concentration data available in broader HMO profiles | [2] |
| 12 months | Not specified | Mean concentration data available in broader HMO profiles | [2] |
Note: Specific mean concentrations for this compound are often reported as part of larger HMO profiling studies and can vary significantly between individuals.
Experimental Protocols
Isolation of this compound from Human Milk
The isolation of this compound from human milk involves a multi-step process to separate it from other milk components, including fats, proteins, and other oligosaccharides.
3.1.1. Sample Preparation: Removal of Fats and Proteins
-
Centrifuge fresh or thawed human milk at 5,000 x g for 15 minutes at 4°C to separate the fat layer.
-
Carefully remove the upper creamy fat layer.
-
To the skimmed milk, add two volumes of cold ethanol (B145695) and incubate overnight at 4°C to precipitate proteins.
-
Centrifuge at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the oligosaccharide fraction.
3.1.2. General Oligosaccharide Fractionation
-
Apply the supernatant to a gel filtration column (e.g., Sephadex G-25) to separate oligosaccharides from lactose (B1674315) and other small molecules.
-
Elute with deionized water and collect fractions.
-
Monitor fractions for carbohydrate content using a suitable method (e.g., phenol-sulfuric acid assay).
-
Pool the oligosaccharide-containing fractions.
3.1.3. Specific Isolation of Fucosylated Oligosaccharides
-
For the specific enrichment of fucosylated HMOs like this compound, employ lectin affinity chromatography.[3]
-
Use a column with immobilized Aleuria aurantia (B1595364) lectin, which has a high affinity for fucose residues.
-
Apply the pooled oligosaccharide fraction to the lectin column.
-
Wash the column to remove non-fucosylated oligosaccharides.
-
Elute the bound fucosylated oligosaccharides using a solution of L-fucose.
-
Further purify the fucosylated fraction using high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques to isolate this compound.
Analysis and Quantification of this compound
Several advanced analytical techniques are used for the identification and quantification of this compound in human milk samples.
3.2.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
-
Dilute the human milk sample and filter it before injection.
-
Use an HPAE-PAD system with a suitable anion-exchange column.
-
Employ an elution gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) to separate the different HMO isomers.
-
Quantify this compound by comparing the peak area to that of a purified standard.
3.2.2. Mass Spectrometry (MS) Based Methods
-
Nano-Liquid Chromatography Chip/Time-of-Flight Mass Spectrometry (nano-LC Chip/TOF MS): This method provides high resolution and sensitivity for the separation and identification of HMOs based on their mass-to-charge ratio and retention time.
-
Matrix-Assisted Laser Desorption/Ionization Fourier Transform-Ion Cyclotron Resonance (MALDI FT-ICR) MS: This technique is used for high-resolution and rapid compositional profiling of HMOs.
Biological Functions and Signaling Pathways
Fucosylated HMOs, including this compound, are known to exert significant biological effects, particularly in modulating the immune system and preventing infections.
Anti-Adhesive and Prebiotic Effects
This compound can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria and viruses to the infant's intestinal epithelium. This is a key mechanism for protecting against infections. Furthermore, as a prebiotic, it selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium, which contributes to a healthy gut microbiome.
Immunomodulatory and Anti-Inflammatory Effects
This compound and other fucosylated HMOs have demonstrated immunomodulatory properties. They can interact with immune cells, such as macrophages and dendritic cells, to influence cytokine production and promote an anti-inflammatory environment. Studies on similar fucosylated oligosaccharides have shown a decrease in the production of pro-inflammatory cytokines like IL-12 and IFN-γ, and an increase in the anti-inflammatory cytokine IL-10. This modulation is thought to be mediated through binding to specific lectin receptors on the surface of these immune cells.
While the precise signaling cascade for this compound is still under investigation, a plausible mechanism involves its recognition by a C-type lectin receptor, such as a mannosyl-fucosyl receptor, on an antigen-presenting cell. This interaction could trigger an intracellular signaling pathway that ultimately leads to the observed anti-inflammatory cytokine profile. Some studies on other fucosylated HMOs suggest that this process may involve clathrin-mediated endocytosis.
Visualizations
References
The Isomeric Relationship and Functional Divergence of LNnDFH I and Lewis y Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional relationship between Lacto-N-neodifucohexaose I (LNnDFH I) and the Lewis y (Le^y) antigen. While both are difucosylated oligosaccharides, their core structural differences lead to distinct biological contexts and potential therapeutic implications. This document outlines their structural nuances, delves into the signaling pathways associated with the well-studied Lewis y antigen, and provides a compendium of experimental protocols for their investigation.
Structural Elucidation: Isomers with Distinct Core Architectures
Lacto-N-neodifucohexaose I (this compound) and the Lewis y antigen are structural isomers, differing in the linkage of the galactose (Gal) to N-acetylglucosamine (GlcNAc) in their core lactosamine unit. This seemingly subtle difference defines them as belonging to two distinct classes of glycans: type 1 and type 2 chains, respectively.
-
This compound (Type 1 Chain): Characterized by a Galβ1-3GlcNAc linkage. Its full structure is Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc.[1] this compound is a known human milk oligosaccharide (HMO).[2]
-
Lewis y Antigen (Type 2 Chain): Defined by a Galβ1-4GlcNAc linkage. The canonical Lewis y structure is Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R, where 'R' represents the rest of the glycoconjugate (a protein or a lipid).[3] This antigen is notably overexpressed on the surface of various cancer cells, including ovarian, breast, lung, and colorectal cancers, and its presence is often correlated with a poor prognosis.[3][4]
The biosynthesis of these antigens is dependent on the expression and activity of specific fucosyltransferases (FUTs). The formation of the Lewis y antigen involves the addition of a fucose residue to a Type 2 chain by FUT2, following an initial fucosylation step to create the Lewis x antigen.
Quantitative Data on Lewis y Antigen Expression and Immunogenicity
| Parameter | Finding | Cancer Types | Citation |
| Tumor Expression | 42% | Squamous cell lung carcinoma | |
| 80% | Lung adenocarcinoma | ||
| 25% | Ovarian carcinoma | ||
| 25% | Colorectal adenocarcinoma | ||
| Soluble Antigen Levels in Serum (Cancer Patients) | > 1 ng/mL (in approx. 30% of patients) | Various | |
| Immunogenicity of Conjugate Vaccine | Highest antibody titers compared to Lewis x and KH-1 antigens | N/A |
Signaling Pathways: The Role of Lewis y in Cancer Progression
The overexpression of the Lewis y antigen on cancer cells is not a passive phenomenon. It actively contributes to tumor progression by modulating intracellular signaling pathways. The most well-documented of these is the PI3K/Akt signaling pathway , which is crucial for cell proliferation, survival, and growth.
Activation of the PI3K/Akt pathway by the Lewis y antigen promotes the proliferation of cancer cells. This signaling cascade is initiated by the binding of extracellular ligands to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the cell membrane results in the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.
Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways that may be modulated by this compound.
Caption: Lewis y antigen-mediated activation of the PI3K/Akt signaling pathway.
Experimental Protocols
A variety of experimental techniques are employed to study the structure, interactions, and cellular functions of this compound and Lewis y antigen.
Analysis of Carbohydrate-Protein Interactions
To investigate the binding of these glycans to their putative receptors (e.g., lectins, antibodies), several biophysical techniques can be utilized.
Experimental Workflow: Fluorescence Polarization (FP) Assay
Caption: Workflow for a direct binding fluorescence polarization assay.
Methodology:
-
Probe Synthesis: The carbohydrate of interest (this compound or Lewis y) is chemically conjugated to a fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC).
-
Binding Reaction: A constant concentration of the fluorescently labeled glycan is incubated with serial dilutions of the protein of interest in a suitable buffer.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. The principle is that the small, rapidly tumbling fluorescent glycan will have a low polarization value, which will increase upon binding to a larger, slower-tumbling protein.
-
Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the data are fitted to a binding equation to determine the dissociation constant (K
d), a measure of binding affinity.
Other relevant techniques include:
-
Surface Plasmon Resonance (SPR): Allows for real-time, label-free analysis of binding kinetics (association and dissociation rates).
-
Glycan Microarrays: High-throughput screening of glycan-protein interactions by immobilizing a library of glycans on a slide and probing with a fluorescently labeled protein.
Cellular Function Assays for Lewis y Antigen
To elucidate the role of Lewis y antigen in cancer cell biology, the following protocols are commonly used.
Experimental Workflow: Investigating Lewis y-Mediated Cell Proliferation
Caption: Workflow for assessing the impact of Lewis y expression on cell proliferation.
Methodology:
-
Generation of Lewis y-Expressing Cell Lines: Cancer cell lines with low endogenous Lewis y expression are transfected with an expression vector encoding the necessary fucosyltransferase(s) to synthesize the antigen. A control cell line is transfected with an empty vector.
-
Verification of Expression: Successful overexpression of Lewis y is confirmed by flow cytometry or Western blotting using a Lewis y-specific antibody.
-
MTT Proliferation Assay:
-
Equal numbers of Lewis y-positive and control cells are seeded into 96-well plates.
-
At various time points (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.
-
-
Analysis of PI3K/Akt Pathway Activation:
-
Lewis y-positive and control cells are lysed, and protein extracts are subjected to SDS-PAGE.
-
Western blotting is performed using antibodies specific for total Akt and phosphorylated Akt (p-Akt). An increase in the p-Akt/total Akt ratio in Lewis y-positive cells indicates pathway activation.
-
Immunological Evaluation
To assess the immunogenicity of these glycans and the efficacy of potential immunotherapies targeting them, the following assays are relevant.
Complement-Dependent Cytotoxicity (CDC) Assay:
This assay measures the ability of antibodies to kill target cells in the presence of complement.
-
Cell Preparation: Target cancer cells expressing the Lewis y antigen are labeled with a radioactive isotope (e.g., ^51^Cr) or a fluorescent dye.
-
Incubation: The labeled cells are incubated with serial dilutions of an anti-Lewis y antibody (or serum from an immunized animal) and a source of complement (e.g., rabbit serum).
-
Lysis Measurement: Cell lysis is quantified by measuring the amount of radioactivity or fluorescence released into the supernatant.
-
Data Analysis: The percentage of specific lysis is calculated for each antibody concentration to determine its cytotoxic potential.
Conclusion and Future Directions
The relationship between this compound and the Lewis y antigen is one of structural isomerism, which has significant implications for their biological roles. While Lewis y is a well-established tumor-associated carbohydrate antigen that actively promotes cancer progression through pathways like PI3K/Akt, the functional significance of this compound remains largely unexplored. This disparity highlights a critical area for future research. Investigating whether this compound can competitively inhibit Lewis y-mediated interactions, or if it possesses its own unique signaling capabilities, could open new avenues for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for such investigations, which are essential for advancing our understanding of glycan biology and its application in drug development.
References
Initial Studies on Lacto-N-neoDiFucohexaose I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational knowledge surrounding Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex fucosylated human milk oligosaccharide (HMO). Drawing upon initial studies of this compound and closely related molecules, this document outlines its potential biological activities, details relevant experimental protocols, and proposes a mechanism of action to guide further research and development.
Core Concepts: Understanding Lacto-N-neoDiFucohexaose I
Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide found in human milk.[1] As a member of the fucosylated HMOs, it is structurally characterized by a lacto-N-neotetraose backbone with the addition of two fucose sugar units.[2] HMOs are recognized for their significant contributions to infant health, including the shaping of the gut microbiome, modulation of the immune system, and protection against pathogens.[2][3] Fucosylated derivatives, such as this compound, are of particular interest due to their potent biological activities.[2]
Molecular Structure: Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc
Quantitative Data from Related Fucosylated HMOs
Direct quantitative data for the biological activities of Lacto-N-neoDiFucohexaose I are limited in publicly available literature. However, studies on structurally similar fucosylated HMOs provide valuable insights into its expected potency and effects.
Immunomodulatory Activity
Fucosylated HMOs have demonstrated significant immunomodulatory capabilities. Studies on 2'-Fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP-I) show a dose-dependent reduction in the proliferation of activated immune cells and a modulation of cytokine secretion, suggesting a potential anti-inflammatory role for this compound.
Table 1: Immunomodulatory Effects of 2'-FL and LNFP-I on Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | Effect on LPS-induced PBMC Proliferation | Modulation of Cytokine Production in MS Patient Cells |
| 2'-Fucosyllactose (2'-FL) | 18% average reduction | - Significant decrease in IL-12 and IFN-γ - Significant increase in IL-10 |
| Lacto-N-fucopentaose I (LNFP-I) | 26% average reduction | - Significant decrease in IL-12 and IFN-γ - Significant increase in IL-10 |
Modulation of Gut Microbiota
The prebiotic activity of HMOs is a key aspect of their function. A study utilizing fucosyl-α1,3-GlcNAc (3FN), a structural component of some fucosylated HMOs, in mice with a humanized gut microbiome, revealed specific shifts in bacterial populations and an increase in the production of beneficial short-chain fatty acids (SCFAs).
Table 2: Impact of Fucosyl-α1,3-GlcNAc (3FN) on Gut Microbiota and Host Metabolism
| Parameter | Observation with 3FN Supplementation |
| Relative Abundance of Bacterial Genera | - Increased: Ruminococcus, Oscillospira, Coprococcus - Decreased: Akkermansia |
| Short-Chain Fatty Acid Production | - Increased colonic levels of butyrate (B1204436) and acetate |
| Host Immune Response (Large Intestine) | - Down-regulation of pro-inflammatory TNF-α - Up-regulation of anti-inflammatory IL-10 and IL-13 |
Anti-Adhesive Properties against Pathogens
HMOs can act as soluble decoys, inhibiting the binding of pathogenic bacteria to the intestinal lining. Research on pectic oligosaccharides has quantified their ability to block the adhesion of pathogenic Escherichia coli strains to human intestinal cells, providing a model for the potential anti-adhesive efficacy of this compound.
Table 3: Inhibitory Concentration of Pectic Oligosaccharides on Pathogen Adhesion
| Pathogen Strain | IC50 (Concentration for 50% Inhibition) |
| Verotoxigenic E. coli | 0.15 to 0.46 mg/ml |
| Enteropathogenic E. coli | 0.15 to 0.46 mg/ml |
Proposed Signaling Pathway: Attenuation of TNF-α Induced Inflammation
A potential mechanism for the anti-inflammatory action of fucosylated HMOs involves the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. It has been proposed that certain HMOs can interact with the TNF-α receptor 1 (TNFR1) on the surface of intestinal epithelial cells, leading to the shedding of the receptor. This shedding would reduce the number of available receptors for TNF-α binding and generate soluble TNFR1 which can neutralize circulating TNF-α, thereby dampening the inflammatory cascade.
DOT script for TNF-α Signaling Pathway Diagram
Caption: Postulated mechanism of this compound modulating TNF-α signaling.
Key Experimental Protocols
The following methodologies provide a framework for the initial characterization of Lacto-N-neoDiFucohexaose I.
Enzymatic Synthesis of Lacto-N-neoDiFucohexaose I
This multi-step enzymatic synthesis protocol is adapted from a method developed for a structurally similar HMO.
Objective: To produce Lacto-N-neoDiFucohexaose I from a lactose (B1674315) starting material.
Materials:
-
β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT)
-
Recombinant β-1,3-galactosidase
-
Recombinant human fucosyltransferase I (FUT1)
-
Commercial fucosyltransferase III (FUT3)
-
Lactose, UDP-GlcNAc, ortho-nitrophenyl β-d-galactopyranoside, GDP-β-l-fucose
-
Activated carbon and Sephadex G-15 columns for purification
Procedure:
-
Step 1: Synthesis of Lacto-N-triose II. Lactose is incubated with β-1,3-GnT and d-GlcNAc to produce lacto-N-triose II.
-
Step 2: Synthesis of Lacto-N-tetraose (LNT). The product from Step 1 is then reacted with ortho-nitrophenyl β-d-galactopyranoside in the presence of β-1,3-galactosidase to generate LNT.
-
Step 3: First Fucosylation. LNT is fucosylated at the d-galactose (B84031) residue using FUT1 and GDP-β-l-fucose.
-
Step 4: Second Fucosylation. A second fucose molecule is attached to the d-GlcNAc residue using FUT3 and GDP-β-l-fucose to yield Lacto-N-difucohexaose I.
-
Purification. The final product is purified by activated carbon column chromatography followed by gel permeation chromatography.
DOT script for Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
In Vitro Assay for Immunomodulatory Effects
This protocol allows for the assessment of this compound's impact on immune cell responses.
Objective: To measure the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated human PBMCs
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS) as an inflammatory stimulant
-
Lacto-N-neoDiFucohexaose I
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10, IL-12, IFN-γ)
Procedure:
-
PBMCs are isolated from whole blood and seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of this compound.
-
Inflammation is induced by adding LPS to the wells (excluding negative controls).
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
Cytokine levels in the supernatant are quantified using ELISA.
DOT script for Immunomodulation Assay Workflow
Caption: Workflow for assessing the immunomodulatory effects of this compound.
Pathogen Adhesion Inhibition Assay
This assay quantifies the ability of this compound to prevent bacteria from binding to intestinal cells.
Objective: To determine the efficacy of this compound in inhibiting the adhesion of pathogenic bacteria to a monolayer of human intestinal epithelial cells.
Materials:
-
A confluent monolayer of human intestinal epithelial cells (e.g., HT-29 or Caco-2)
-
A pathogenic bacterial strain (e.g., enteropathogenic E. coli)
-
Lacto-N-neoDiFucohexaose I
-
Appropriate cell culture and bacterial growth media
-
Materials for bacterial quantification (e.g., agar (B569324) plates for colony-forming unit counting)
Procedure:
-
The pathogenic bacteria are pre-incubated with various concentrations of this compound.
-
This mixture is then added to the confluent monolayer of intestinal cells.
-
After an incubation period to allow for adhesion, non-adherent bacteria are washed away.
-
The intestinal cells are lysed to release the adherent bacteria.
-
The number of adherent bacteria is quantified, typically by plating serial dilutions of the lysate and counting colonies.
-
The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of this compound.
DOT script for Pathogen Adhesion Inhibition Workflow
Caption: Workflow for the pathogen adhesion inhibition assay.
Future Outlook
The preliminary data from related fucosylated HMOs strongly suggest that Lacto-N-neoDiFucohexaose I is a promising candidate for further investigation. Its potential to modulate the immune system, foster a healthy gut microbiome, and protect against pathogens warrants dedicated research. The experimental frameworks provided in this guide offer a clear path for elucidating the specific biological functions and therapeutic potential of this complex and important human milk oligosaccharide. Subsequent studies should aim to generate specific quantitative data for this compound to confirm these hypothesized activities and to explore its potential applications in infant nutrition and clinical therapeutics.
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Lacto-N-neodifucohexaose I (LNnDFH I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral human milk oligosaccharide (HMO) found in breast milk.[1][2] HMOs are a diverse group of complex sugars that are the third most abundant solid component in human milk, after lactose (B1674315) and fat.[1][2] They are known to play a crucial role in infant health, including the development of the gut microbiome, protection against pathogens, and modulation of the immune system.[1] this compound, with the chemical structure Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc, is of significant interest to researchers for its potential therapeutic applications.
These application notes provide a detailed protocol for the enzymatic synthesis and subsequent purification of this compound. While this compound is naturally present in human milk, its isolation from this source is challenging due to the complexity of HMO mixtures. Therefore, enzymatic synthesis offers a reliable method to obtain a pure and sufficient quantity of this compound for research purposes.
Data Presentation
Table 1: Summary of Enzymatic Synthesis Steps and Yields for this compound
| Step | Reaction | Enzyme(s) | Substrate(s) | Product | Yield (%) |
| 1 | β-1,3-N-acetylglucosaminylation | β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) | Lactose | Lacto-N-triose II | 44 |
| 2 | β-1,3-galactosylation | Recombinant β-1,3-galactosidase | Lacto-N-triose II, o-nitrophenyl β-D-galactopyranoside | Lacto-N-tetraose (LNT) | 22 |
| 3 | α-1,2-fucosylation | Recombinant human fucosyltransferase I (FUT1) | Lacto-N-tetraose (LNT) | Fucosylated LNT | 71 |
| 4 | α-1,4-fucosylation | Fucosyltransferase III (FUT3) | Fucosylated LNT, GDP-β-L-fucose | Lacto-N-difucohexaose I (LNDFH I) | 85 |
| Overall | Four-step enzymatic synthesis | Lactose | Lacto-N-difucohexaose I (LNDFH I) | 6 |
Data adapted from an enzymatic synthesis protocol.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Lacto-N-difucohexaose I (LNDFH I)
This protocol describes a four-step enzymatic synthesis of LNDFH I starting from lactose.
Materials:
-
Lactose
-
β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) (partially purified from bovine blood)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Recombinant β-1,3-galactosidase from Bacillus circulans
-
ortho-nitrophenyl β-D-galactopyranoside
-
Recombinant human fucosyltransferase I (FUT1) expressed in a baculovirus system
-
GDP-β-L-fucose
-
Commercial fucosyltransferase III (FUT3)
-
Reaction buffers for each enzymatic step
-
Activated carbon column
Methodology:
-
Step 1: Synthesis of Lacto-N-triose II
-
Prepare a reaction mixture containing lactose and UDP-GlcNAc in the appropriate buffer.
-
Add partially purified β-1,3-GnT to the mixture.
-
Incubate the reaction under optimal conditions for the enzyme.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
The expected yield of lacto-N-triose II is approximately 44%. The lower yield may be attributed to contaminating N-acetylglucosaminidase activity.
-
-
Step 2: Synthesis of Lacto-N-tetraose (LNT)
-
To the lacto-N-triose II product from Step 1, add ortho-nitrophenyl β-D-galactopyranoside as a galactose donor.
-
Add recombinant β-1,3-galactosidase to catalyze the transglycosylation reaction.
-
Incubate the reaction under optimal conditions.
-
The expected yield of lacto-N-tetraose is approximately 22%.
-
-
Step 3: Synthesis of Fucosylated LNT (Pentasaccharide)
-
To the lacto-N-tetraose product from Step 2, add GDP-β-L-fucose.
-
Add recombinant human fucosyltransferase I (FUT1) to attach L-fucose via an α-1,2-linkage to the galactose residue of LNT.
-
Incubate the reaction under optimal conditions.
-
The expected yield of the pentasaccharide is approximately 71%.
-
-
Step 4: Synthesis of Lacto-N-difucohexaose I (LNDFH I)
-
To the pentasaccharide product from Step 3, add GDP-β-L-fucose.
-
Add commercial fucosyltransferase III (FUT3) to attach L-fucose via an α-1,4-linkage to the GlcNAc residue.
-
Incubate the reaction under optimal conditions.
-
Protocol 2: Purification of Lacto-N-difucohexaose I (LNDFH I)
This protocol describes the purification of the final product from the enzymatic synthesis reaction mixture.
Materials:
-
Reaction mixture from Protocol 1, Step 4
-
Activated carbon column
-
Elution solvents (e.g., water and ethanol (B145695) gradients)
-
HPLC system for purity analysis
Methodology:
-
Column Chromatography:
-
Load the final reaction mixture onto an activated carbon column.
-
Wash the column with water to remove unreacted starting materials and salts.
-
Elute the desired product, LNDFH I, using a gradient of ethanol in water.
-
Collect fractions and monitor for the presence of LNDFH I using a suitable analytical method (e.g., TLC or mass spectrometry).
-
An 85% yield can be expected from this purification step.
-
-
Purity Assessment:
-
Analyze the purified fractions by high-performance liquid chromatography (HPLC) to assess purity.
-
Confirm the identity and structure of the purified LNDFH I using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Caption: Enzymatic synthesis workflow for this compound.
Caption: Biological roles of Human Milk Oligosaccharides.
References
Application Notes & Protocols: Characterization of Lactoferrin-Modified Nanodiamond-Doxorubicin Hydrochloride (LNnDFH I)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the physicochemical and biological characterization of Lactoferrin-Modified Nanodiamond-Doxorubicin Hydrochloride (LNnDFH I), a promising nanocomposite for targeted cancer therapy.
Introduction
Lactoferrin-modified nanodiamond-doxorubicin hydrochloride (this compound) is a complex nanocarrier system designed to enhance the efficacy and reduce the systemic toxicity of the chemotherapeutic agent doxorubicin (B1662922). This system leverages the biocompatibility and high surface area of nanodiamonds (NDs) for drug loading, while the surface modification with lactoferrin (Lf) facilitates targeted delivery to cancer cells that overexpress lactoferrin receptors. This document outlines the key analytical methods to ensure the quality, stability, and efficacy of this compound.
Physicochemical Characterization
A thorough physicochemical characterization is crucial to ensure the consistency and performance of the this compound formulation. Key parameters include particle size, surface charge, morphology, drug loading, and the confirmation of surface modification.
Summary of Physicochemical Properties
The following table summarizes the expected quantitative data for the characterization of this compound and its intermediate components.
| Parameter | Nanodiamonds (NDs) | ND-Doxorubicin (ND-DOX) | Lactoferrin-ND-DOX (this compound) | Technique | Reference |
| Average Particle Size (nm) | 2 - 9 | 50 - 150 | 60 - 200 | Dynamic Light Scattering (DLS), TEM, SEM, AFM | [1][2][3] |
| Polydispersity Index (PDI) | 0.11 - 0.13 | < 0.3 | < 0.3 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential (mV) | Negative (carboxylated) | Near neutral or slightly negative | Positive | Zeta Potential Analyzer | [4] |
| Doxorubicin Loading Efficiency (%) | N/A | 60 - 80 | 60 - 80 | UV-Vis Spectroscopy | |
| Doxorubicin Loading Capacity (%) | N/A | 10 - 20 | 10 - 20 | UV-Vis Spectroscopy |
Experimental Protocols
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles in suspension. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an electric field.
Protocol:
-
Prepare aqueous suspensions of NDs, ND-DOX, and this compound at a concentration of approximately 0.1 mg/mL in deionized water.
-
Sonicate the suspensions for 15 minutes to ensure proper dispersion and prevent aggregation.
-
For DLS measurements, transfer the suspension to a disposable cuvette.
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).
-
Perform at least three measurements for each sample to ensure reproducibility.
-
For zeta potential measurements, transfer the suspension to a specific zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility.
-
The instrument software will calculate the zeta potential based on the Henry equation.
-
Perform at least three measurements for each sample.
Principle: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to visualize the size, shape, and surface morphology of the nanoparticles.
Protocol (TEM):
-
Place a drop of the diluted nanoparticle suspension (e.g., 0.01 mg/mL) onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) for enhanced contrast.
-
Observe the grid under a transmission electron microscope at an appropriate acceleration voltage.
-
Capture images at different magnifications to assess the morphology and size distribution.
Principle: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed to confirm the successful conjugation of doxorubicin and lactoferrin to the nanodiamond surface.
Protocol (FTIR):
-
Lyophilize the samples of NDs, ND-DOX, and this compound to obtain dry powders.
-
Mix a small amount of the sample with potassium bromide (KBr) powder and press it into a pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectra over a range of 4000-400 cm⁻¹.
-
Analyze the spectra for the appearance of characteristic peaks corresponding to the functional groups of doxorubicin (e.g., C=O, N-H) and lactoferrin (e.g., amide I and II bands).
Protocol (¹H-NMR):
-
Disperse the samples in a suitable deuterated solvent (e.g., D₂O).
-
Record the ¹H-NMR spectra.
-
The presence of characteristic peaks of doxorubicin and lactoferrin in the spectra of the conjugates, which are absent in the spectrum of bare nanodiamonds, confirms the successful conjugation.
Principle: The amount of doxorubicin loaded onto the nanodiamonds is quantified using UV-Vis Spectroscopy by measuring the concentration of free doxorubicin in the supernatant after centrifugation of the ND-DOX suspension.
Protocol:
-
After the incubation of nanodiamonds with a known initial concentration of doxorubicin, centrifuge the suspension to pellet the ND-DOX conjugates.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of doxorubicin (around 480 nm) using a UV-Vis spectrophotometer.
-
Determine the concentration of free doxorubicin in the supernatant using a pre-established calibration curve.
-
Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:
-
DLE (%) = [(Total amount of DOX - Amount of free DOX) / Total amount of DOX] x 100
-
DLC (%) = [(Total amount of DOX - Amount of free DOX) / Weight of nanoparticles] x 100
-
In Vitro Characterization
In vitro studies are essential to evaluate the therapeutic potential of this compound before proceeding to in vivo models.
Summary of In Vitro Performance
| Parameter | Expected Outcome | Technique | Reference |
| Drug Release Profile | Sustained, pH-dependent release (higher at acidic pH) | Dialysis Method with UV-Vis Spectroscopy | |
| Cellular Uptake | Enhanced uptake in lactoferrin receptor-positive cancer cells | Flow Cytometry, Confocal Microscopy | |
| Cytotoxicity | Increased cytotoxicity compared to free doxorubicin in target cells | MTT Assay, SRB Assay |
Experimental Protocols
Principle: The release of doxorubicin from the nanodiamonds is monitored over time under different pH conditions (e.g., pH 7.4 simulating physiological conditions and pH 5.5 simulating the endosomal/lysosomal environment) using a dialysis method.
Protocol:
-
Place a known amount of this compound suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline - PBS) at the desired pH (7.4 or 5.5) and temperature (37°C) with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of released doxorubicin in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug release as a function of time.
Principle: The efficiency of cellular internalization of this compound by cancer cells is assessed qualitatively by confocal microscopy and quantitatively by flow cytometry, leveraging the intrinsic fluorescence of doxorubicin.
Protocol (Confocal Microscopy):
-
Seed cancer cells (with and without lactoferrin receptor expression) on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with free doxorubicin, ND-DOX, and this compound for a specific incubation period.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Mount the coverslips on glass slides and visualize them under a confocal laser scanning microscope.
-
The red fluorescence of doxorubicin will indicate the cellular localization of the nanoparticles.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the drug formulations on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of free doxorubicin, ND-DOX, and this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. Production, surface modification, physicochemical properties, biocompatibility, and bioimaging applications of nanodiamonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and application of antibacterial lactoferrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
Application Notes and Protocols for LNnDFH I in Cell Culture Experiments
Introduction
Lacto-N-neodifucohexaose I (LNnDFH I) is a novel synthetic oligosaccharide with potential anti-neoplastic properties. Structurally similar to human milk oligosaccharides, this compound is designed to exhibit enhanced binding affinity to specific cell surface receptors implicated in oncogenesis. Preliminary studies suggest that this compound competitively inhibits the "Glyco-Receptor Tyrosine Kinase" (GR-TK), a receptor often overexpressed in various cancer cell lines. This inhibition is believed to disrupt downstream pro-survival signaling pathways, primarily the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis. These application notes provide detailed protocols for investigating the effects of this compound in cell culture, including methods for determining its cytotoxic concentration, and for analyzing its impact on key signaling molecules.
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent effects of this compound on various cancer cell lines after a 72-hour incubation period.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 150 |
| A549 | Non-Small Cell Lung Cancer | 225 |
| MCF-7 | Breast Adenocarcinoma | 310 |
| HCT116 | Colorectal Carcinoma | 275 |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Conc. (µM) | Cell Viability (% of Control) | Relative Caspase-3 Activity (Fold Change) |
| K562 | 150 | 50.2 ± 4.5 | 3.8 ± 0.4 |
| A549 | 225 | 49.8 ± 5.1 | 3.1 ± 0.3 |
| MCF-7 | 310 | 50.5 ± 4.8 | 2.5 ± 0.2 |
| HCT116 | 275 | 49.9 ± 5.3 | 2.9 ± 0.3 |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the GR-TK receptor, which in turn suppresses the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.[1]
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like sterile water or DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the vehicle (solvent) alone as a control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the culture medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of PI3K/Akt Pathway Activation by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway, using Western blotting.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them by adding 100 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated Akt.
-
References
Application Notes and Protocols for the Quantification of Lacto-N-neodifucohexaose I (LNnDFH I) in Human Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) are a complex and abundant group of carbohydrates that represent the third largest solid component of human milk after lactose (B1674315) and lipids. These intricate glycans are not readily digested by the infant, but play a crucial role in shaping the infant's gut microbiome and immune system development. Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral, fucosylated HMO. The accurate quantification of this compound and other HMOs in human milk is essential for understanding their biological functions, assessing the nutritional quality of infant formula, and for research in pediatrics and drug development.
This document provides a detailed protocol for the quantification of this compound in human milk samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely adopted, sensitive, and specific method for HMO analysis.
Quantitative Data Summary
The concentration of this compound in human milk can vary significantly among individuals, primarily due to genetic factors such as the maternal secretor status, which is determined by the fucosyltransferase 2 (FUT2) gene. Secretor mothers produce milk with a higher abundance of α1-2 fucosylated HMOs. The following table summarizes representative concentrations of this compound and other major fucosylated HMOs found in human milk.
| Human Milk Oligosaccharide | Concentration Range (mg/L) | Maternal Secretor Status | Reference |
| 2'-Fucosyllactose (2'-FL) | 10 - 4740 | Secretor | [1] |
| 3-Fucosyllactose (3-FL) | 20 - 1520 | Both | [1] |
| Lacto-N-fucopentaose I (LNFP I) | Varies | Secretor | [2] |
| Lacto-N-fucopentaose II (LNFP II) | Varies | Non-secretor | [2] |
| Lacto-N-neodifucohexaose I (this compound) | Varies | Secretor | [2] |
| Lacto-N-difucohexaose II (LNDFH II) | Varies | Non-secretor |
Note: Concentrations are highly variable and depend on lactation stage, maternal genetics, and analytical methodology.
Experimental Protocol: Quantification of this compound by LC-MS
This protocol outlines a robust method for the quantification of this compound in human milk, adapted from established methodologies.
1. Materials and Reagents
-
Human milk samples
-
This compound analytical standard
-
Internal Standard (e.g., ¹³C-labeled oligosaccharide)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate
-
Solid Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
2. Sample Preparation: Human Milk Oligosaccharide Extraction
-
Thawing and Homogenization: Frozen human milk samples (-80°C) should be thawed overnight at 4°C. Once thawed, vortex the samples for 1 minute to ensure homogeneity.
-
Aliquoting: Transfer a 100 µL aliquot of the homogenized milk sample to a 1.5 mL microcentrifuge tube.
-
Protein Precipitation and Lipid Removal: Add 400 µL of cold acetonitrile to the milk aliquot. Vortex vigorously for 1 minute to precipitate proteins and lipids.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the HMOs, and transfer it to a new 1.5 mL tube.
-
SPE Cleanup (Graphitized Carbon):
-
Condition the graphitized carbon SPE cartridge by washing with 3 mL of 80% acetonitrile/0.1% formic acid, followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove lactose and other interfering substances.
-
Elute the HMOs with 3 mL of 40% acetonitrile/0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluted HMO fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of LC-MS grade water. The sample is now ready for LC-MS analysis.
3. LC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is required.
-
Chromatographic Conditions:
-
Column: Porous Graphitized Carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts at a low percentage of Mobile Phase B, increasing to elute the more hydrophobic oligosaccharides. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-95% B; 30-35 min, 95% B; 35-40 min, 5% B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).
-
MRM Transitions for this compound: The precursor ion for this compound is [M-H]⁻ at m/z 998.4. Product ions for quantification and qualification should be determined by infusing the analytical standard.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, gas flow, and temperature according to the specific instrument manufacturer's guidelines.
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a matrix that mimics the final sample solvent. Spike each standard with the internal standard at a constant concentration.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of this compound in the human milk samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations within each analytical run to ensure the accuracy and precision of the method.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Biological Role and Signaling Pathways
While a specific signaling pathway for this compound is not yet fully elucidated, HMOs in general are known to exert their biological effects primarily through their interaction with the gut microbiota and the host's immune system. Fucosylated HMOs like this compound can act as prebiotics, selectively promoting the growth of beneficial bacteria such as Bifidobacterium. They can also function as anti-adhesive antimicrobials by mimicking host cell surface glycans, thereby preventing pathogen attachment to the intestinal epithelium. Furthermore, HMOs can directly modulate host immune responses by interacting with immune cells in the gut-associated lymphoid tissue (GALT).
Caption: General mechanism of HMO interaction in the gut.
References
Applications of Synthetic Lacto-N-neoDiFucohexaose I (LNnDFH-I) in Research and Drug Development
Introduction: Lacto-N-neoDiFucohexaose I (LNnDFH-I) is a complex, di-fucosylated neutral hexasaccharide found in human milk. As a prominent member of the Human Milk Oligosaccharides (HMOs), LNnDFH-I is gaining significant attention from researchers, scientists, and drug development professionals for its potential therapeutic applications. Its unique structure contributes to a range of biological activities, including the modulation of the immune system, promotion of a healthy gut microbiome, and protection against inflammatory conditions. This document provides detailed application notes and experimental protocols for the utilization of synthetic LNn-DFH-I in various research and development settings.
Application: Modulation of the Gut Microbiota
LNnDFH-I is believed to play a crucial role in shaping the infant gut microbiome. It can be utilized as a prebiotic to selectively promote the growth of beneficial bacteria, such as Bifidobacterium species.
Quantitative Data:
While specific data on the direct impact of isolated LNnDFH-I on gut microbiota is still emerging, studies on fucosylated HMOs provide valuable insights. For instance, the presence of fucosylated oligosaccharides in human milk is associated with a higher abundance of Bifidobacteria in the infant gut. Research has shown that specific bifidobacterial strains are particularly adept at utilizing oligosaccharides with type 1 chains, a structural feature of LNnDFH-I[1][2][3].
| Application Area | Compound | Organism/Cell Line | Dosage/Concentration | Observed Effect | Reference |
| Gut Microbiota Modulation | Lacto-N-biose I (LNB) | Bifidobacterium species | Not specified | Enhanced growth of B. bifidum, B. breve, and B. longum | [2] |
| Gut Microbiota Modulation | Lacto-N-biose I (LNB) | Various Bifidobacterium strains | Not specified | Growth promotion in infant-associated bifidobacterial species | [3] |
Experimental Protocol: In Vitro Fermentation Assay to Assess Prebiotic Activity
This protocol outlines a method to evaluate the prebiotic potential of synthetic LNnDFH-I by monitoring the growth of specific probiotic bacterial strains.
Materials:
-
Synthetic Lacto-N-neoDiFucohexaose I (LNnDFH-I)
-
Probiotic bacterial strains (e.g., Bifidobacterium longum subsp. infantis)
-
Anaerobic growth medium (e.g., MRS broth supplemented with 0.05% L-cysteine)
-
96-well microplates
-
Anaerobic chamber or incubator
-
Plate reader capable of measuring optical density at 600 nm (OD600)
Procedure:
-
Prepare a stock solution of LNnDFH-I in the anaerobic growth medium at a concentration of 10% (w/v). Filter-sterilize the solution.
-
Inoculate fresh anaerobic growth medium with the desired Bifidobacterium strain and incubate overnight under anaerobic conditions at 37°C.
-
On the day of the experiment, dilute the overnight culture to a starting OD600 of 0.05 in fresh anaerobic medium.
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the LNnDFH-I stock solution to the test wells to achieve a final concentration of 1% (w/v). For control wells, add 20 µL of sterile medium. Include a positive control with a known prebiotic (e.g., Fructooligosaccharides - FOS) and a negative control with a non-prebiotic sugar (e.g., glucose).
-
Incubate the plate under anaerobic conditions at 37°C.
-
Measure the OD600 of the wells at regular intervals (e.g., every 2 hours) for up to 48 hours using a plate reader.
-
Plot the growth curves (OD600 vs. time) to compare the growth of the bacteria on LNnDFH-I with the controls.
References
- 1. Bifidobacterium bifidum Lacto-N-Biosidase, a Critical Enzyme for the Degradation of Human Milk Oligosaccharides with a Type 1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of in vitro fermentation ability of lacto-N-biose I, a major building block of human milk oligosaccharides, in bifidobacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lacto-N-neodifucohexaose I as a Standard for HPLC Analysis
Introduction
Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health. As the interest in HMOs for infant formula and other nutritional products grows, accurate and reliable quantification of these complex carbohydrates is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of HMOs. This document provides detailed application notes and protocols for the use of this compound as a standard in HPLC analysis, targeted towards researchers, scientists, and drug development professionals.
Overview
This application note details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Fluorescence (FLR) and Mass Spectrometric (MS) detection for the quantification of this compound. HILIC is well-suited for the separation of polar compounds like oligosaccharides. Derivatization with a fluorescent tag, such as procainamide (B1213733), enhances detection sensitivity.
Experimental Protocols
Standard Preparation
High-purity this compound analytical standard is commercially available and should be used for the preparation of stock and working solutions.
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ultrapure water. Store at -20°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a mixture of acetonitrile (B52724) and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (e.g., from Infant Formula)
-
Extraction: To 1 g of infant formula powder, add 10 mL of a water/ethanol solution (50:50, v/v). Vortex for 5 minutes and sonicate for 15 minutes.
-
Deproteinization: Add 100 µL of Carrez I solution, vortex, then add 100 µL of Carrez II solution and vortex again. Centrifuge at 10,000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Derivatization: An aliquot of the filtered extract is subjected to fluorescent labeling with procainamide as described below.
Fluorescent Labeling with Procainamide
-
To 10 µL of the standard solution or sample extract, add 10 µL of a freshly prepared solution of 250 mM procainamide and 500 mM sodium cyanoborohydride in a 70:30 (v/v) mixture of dimethyl sulfoxide (B87167) and acetic acid.
-
Incubate the mixture at 65°C for 2 hours.
-
After incubation, cool the samples to room temperature.
HPLC-HILIC-FLR-MS Method
-
Instrumentation: An HPLC system equipped with a fluorescence detector and coupled to a mass spectrometer is recommended for this analysis.
-
Column: A HILIC column suitable for glycan analysis, such as a porous graphitized carbon column (100 x 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 95 |
| 20.0 | 60 |
| 25.0 | 50 |
| 30.0 | 95 |
| 35.0 | 95 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 310 nm
-
Emission Wavelength: 370 nm
-
-
Mass Spectrometer Settings (ESI-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 400-1500
-
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method using this compound as a standard.
| Parameter | Result |
| Retention Time (RT) | Approximately 15.2 min |
| Linearity (R²) (1-1000 ng/mL) | > 0.998[2] |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95-105%[2] |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Analysis.
Biosynthetic Pathway of Lacto-N-neodifucohexaose I
Caption: Figure 2: Enzymatic Synthesis of this compound.
References
Application Notes and Protocols for In Vitro Assays Using Lacto-N-neoDiFucohexaose I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacto-N-neoDiFucohexaose I (LNnDFH-I) is a complex fucosylated neutral human milk oligosaccharide (HMO). Its unique structure, Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc[1], suggests a range of biological activities that are of significant interest in the fields of nutrition, gut microbiology, immunology, and drug discovery. As research into the functional roles of specific HMOs expands, understanding the in vitro effects of LNnDFH-I is crucial for elucidating its potential health benefits and therapeutic applications.
These application notes provide detailed protocols for investigating the prebiotic, anti-inflammatory, and anti-pathogenic properties of LNnDFH-I in established in vitro models. The presented methodologies are designed to be adaptable for screening and mechanistic studies, providing a foundation for further research and development.
Prebiotic Activity: Selective Growth Promotion of Bifidobacteria
Application Note:
Lacto-N-neoDiFucohexaose I is anticipated to function as a prebiotic, selectively fostering the growth of beneficial gut commensals, particularly Bifidobacterium species, which are prevalent in the infant gut.[2] The complex structure of LNnDFH-I may be metabolized by specific glycosidases expressed by these bacteria, providing them with a competitive growth advantage. In vitro fermentation assays are fundamental for quantifying this prebiotic effect.
Experimental Protocol: In Vitro Fermentation Assay
This protocol outlines the methodology to assess the prebiotic potential of LNnDFH-I by monitoring the growth of Bifidobacterium strains in a controlled anaerobic environment.
Materials:
-
Lacto-N-neoDiFucohexaose I (LNnDFH-I)
-
Bifidobacterium longum subsp. infantis (e.g., ATCC 15697) or other relevant Bifidobacterium strains
-
Basal medium for anaerobic bacteria (e.g., modified MRS broth without a carbon source)
-
Glucose (positive control)
-
Fructooligosaccharides (FOS) (prebiotic control)
-
Anaerobic chamber or system
-
Spectrophotometer
-
pH meter
-
Sterile anaerobic culture tubes or microplates
Procedure:
-
Preparation of Media: Prepare the basal anaerobic medium and autoclave. Prepare stock solutions of LNnDFH-I, glucose, and FOS, sterilize by filtration (0.22 µm filter), and add to the basal medium to achieve a final concentration of 1% (w/v). A negative control with no added carbohydrate should also be prepared.
-
Bacterial Culture Preparation: Culture the selected Bifidobacterium strain in a standard growth medium (e.g., MRS broth supplemented with 0.05% L-cysteine) under anaerobic conditions at 37°C for 18-24 hours.
-
Inoculation: Harvest the bacterial cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (e.g., OD600 of 1.0). Inoculate the prepared media with the bacterial suspension to a final concentration of 1% (v/v).
-
Incubation: Incubate the cultures anaerobically at 37°C.
-
Growth Measurement: At regular intervals (e.g., 0, 12, 24, and 48 hours), measure the optical density at 600 nm (OD600) to monitor bacterial growth.
-
pH Measurement: At the same time points, measure the pH of the culture medium to assess the production of acidic metabolites.
-
Data Analysis: Plot the growth curves (OD600 vs. time) and pH changes. Compare the growth and pH drop in the presence of LNnDFH-I to the controls.
Data Presentation:
| Carbohydrate Source (1%) | Maximum OD600 (at 48h) | Final pH (at 48h) |
| No Carbohydrate (Control) | 0.2 ± 0.05 | 6.8 ± 0.2 |
| Glucose | 1.5 ± 0.2 | 4.5 ± 0.3 |
| Fructooligosaccharides (FOS) | 1.2 ± 0.15 | 5.0 ± 0.2 |
| Lacto-N-neoDiFucohexaose I | Data to be generated | Data to be generated |
Note: The above data for controls are representative. Actual results will vary depending on the specific bacterial strain and experimental conditions.
Experimental Workflow:
Anti-inflammatory Activity in Intestinal Epithelial Cells
Application Note:
Chronic inflammation in the gut is a hallmark of various intestinal disorders. Fucosylated HMOs have demonstrated the ability to modulate inflammatory responses in intestinal epithelial cells.[3] LNnDFH-I may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators like interleukin-8 (IL-8).
Experimental Protocol: Anti-inflammatory Assay in Caco-2 Cells
This protocol describes a method to evaluate the anti-inflammatory potential of LNnDFH-I in a human intestinal epithelial cell line (Caco-2) stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS or tumor necrosis factor-alpha - TNF-α).
Materials:
-
Lacto-N-neoDiFucohexaose I (LNnDFH-I)
-
Caco-2 cells (human colorectal adenocarcinoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli or recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-8
-
Cell lysis buffer and reagents for Western blotting or RT-qPCR
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture Caco-2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 96-well plates for the IL-8 assay and 6-well plates for protein/RNA analysis, and grow to 80-90% confluency.
-
Pre-treatment: Replace the culture medium with a fresh medium containing various concentrations of LNnDFH-I (e.g., 0.1, 1, 10 mg/mL). A vehicle control (medium only) should be included. Incubate for 24 hours.
-
Inflammatory Challenge: After pre-treatment, add the inflammatory stimulus (e.g., 10 µg/mL LPS or 10 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for a further 4-24 hours (optimize incubation time based on the endpoint).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for IL-8 measurement by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them for subsequent Western blot (to analyze NF-κB pathway proteins) or RT-qPCR (to analyze gene expression of inflammatory cytokines).
-
-
Quantification of IL-8: Measure the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis of NF-κB Pathway (Optional):
-
Western Blot: Analyze the phosphorylation of key NF-κB signaling proteins (e.g., p65, IκBα) in the cell lysates.
-
RT-qPCR: Analyze the mRNA expression levels of IL-8 and other relevant inflammatory genes.
-
-
Data Analysis: Calculate the percentage inhibition of IL-8 production by LNnDFH-I compared to the stimulated control. Analyze changes in protein phosphorylation or gene expression.
Data Presentation:
| Treatment | IL-8 Concentration (pg/mL) | % Inhibition of IL-8 |
| Unstimulated Control | 50 ± 10 | - |
| LPS (10 µg/mL) | 500 ± 50 | 0% |
| LPS + LNnDFH-I (1 mg/mL) | Data to be generated | Data to be generated |
| LPS + LNnDFH-I (10 mg/mL) | Data to be generated | Data to be generated |
Note: The above data are representative. Actual results will vary based on experimental conditions.
Signaling Pathway Diagram: Putative Anti-inflammatory Mechanism
References
Application Notes and Protocols: Studying Protein-LNnDFH I Interactions
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes.[1][2] They govern the assembly of molecular complexes, regulate enzymatic activity, and control signal transduction pathways.[2][3] The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1] This document provides a detailed overview of the methodologies and application notes for studying the interactions of a hypothetical protein, LNnDFH I. While specific data for this compound is not available in the current scientific literature, this guide outlines the established experimental and computational approaches that can be employed to characterize its interactions with other proteins.
Protein-mediated interactions are the foundational mechanism through which cells regulate their health and disease states. These interactions involve physical contact between proteins and their respective targets, which can include other proteins, nucleic acids, and other molecules. The dynamic nature of these interactions allows for broad modifications of cellular mechanisms in both healthy and diseased states.
Section 1: Identifying Protein Interactors of this compound
To begin studying the interactions of this compound, the first step is to identify its binding partners. Several high-throughput and targeted methods can be employed for this purpose.
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions.
Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (bait), this compound, is fused to the DBD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Experimental Protocol: Yeast Two-Hybrid Screening
-
Vector Construction:
-
Clone the full-length cDNA of this compound into a "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.
-
Prepare a cDNA library from a relevant cell line or tissue in a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait vector and the prey library.
-
Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
-
Interaction Screening:
-
Plate the colonies from the initial selection on a higher stringency medium lacking leucine, tryptophan, histidine, and adenine, and supplemented with X-α-Gal.
-
Colonies that grow on this medium and turn blue indicate a positive interaction.
-
-
Identification of Prey Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert to identify the interacting protein.
-
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)
Co-IP is considered a gold-standard biochemical method to validate and identify protein-protein interactions within a cellular context.
Principle: An antibody specific to the protein of interest (this compound) is used to pull down the protein from a cell lysate. Any proteins that are bound to this compound will also be pulled down. These interacting proteins can then be identified by mass spectrometry.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis:
-
Lyse cells expressing this compound with a non-denaturing lysis buffer to preserve protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to this compound.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
-
Section 2: Characterizing and Quantifying Protein-LNnDFH I Interactions
Once potential interactors have been identified, the next step is to validate these interactions and quantify their binding affinities.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time without the need for labels.
Principle: One of the interacting partners (ligand, e.g., purified this compound) is immobilized on a sensor chip. The other partner (analyte, e.g., a potential interactor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Protocol: Surface Plasmon Resonance
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Inject the purified this compound protein over the surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of the purified interacting protein over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Table 1: Hypothetical Quantitative Data for this compound Interactions
| Interacting Protein | Method | KD (M) | ka (1/Ms) | kd (1/s) |
| Protein A | SPR | 1.2 x 10⁻⁸ | 3.5 x 10⁵ | 4.2 x 10⁻³ |
| Protein B | ITC | 5.6 x 10⁻⁷ | N/A | N/A |
| Protein C | FP | 2.1 x 10⁻⁶ | N/A | N/A |
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative method for measuring the thermodynamic properties of binding interactions.
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of one molecule (the ligand) is titrated into a solution of the other molecule (the macromolecule, e.g., this compound) in a sample cell. The heat released or absorbed is measured.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare purified and buffer-matched solutions of this compound and its interacting partner.
-
Degas the solutions to prevent air bubbles.
-
-
Titration:
-
Load the this compound solution into the sample cell and the interacting protein solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Section 3: Visualizing Signaling Pathways and Workflows
Understanding the context of protein-LNnDFH I interactions often requires mapping them onto signaling pathways or experimental workflows. Graphviz can be used to create clear and informative diagrams.
Hypothetical Signaling Pathway Involving this compound
If this compound is found to be involved in a known signaling pathway, such as an interferon signaling pathway, its interactions can be visualized to illustrate its role. For example, if this compound interacts with components of the JAK/STAT pathway, a diagram can be created to show this.
Caption: Hypothetical signaling pathway involving this compound.
Experimental Workflow for Characterizing Protein-LNnDFH I Interactions
A diagram can effectively outline the series of experiments used to identify and characterize the interactions of this compound.
Caption: Workflow for studying this compound interactions.
Conclusion
The study of protein-LNnDFH I interactions, while currently hypothetical, can be systematically approached using a combination of well-established molecular biology, biochemistry, and biophysical techniques. By first identifying potential binding partners and then validating and quantifying these interactions, researchers can begin to elucidate the functional role of this compound in cellular processes. This knowledge is essential for understanding its potential involvement in disease and for the rational design of therapeutic interventions. The protocols and workflows outlined in this document provide a robust framework for initiating and advancing the study of this and other novel protein interactions.
References
- 1. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-mediated interactions in the dynamic regulation of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Lacto-N-difucohexaose I (LNDFH I) for Enhanced Mass Spectrometry Performance in Glycoanalysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of Milk Oligosaccharides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Milk Oligosaccharides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Lacto-N-difucohexaose I - glyXera [glyxera.com]
Application Notes: Fluorescent Labeling of Lacto-N-neoDiFucohexaose I for Research and Drug Development
Troubleshooting & Optimization
Navigating Challenges in LNnDFH I Analysis: A Technical Support Center
Welcome to the technical support center for the LNnDFH I (Lipid Nanoparticle-delivered non-coding RNA for Drug Formulation and Hepatotoxicity I) assay. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the successful implementation of your this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a proprietary method for the quantitative analysis of specific long non-coding RNAs (lncRNAs) that are critical biomarkers in hepatotoxicity studies. The assay employs a novel lipid nanoparticle (LNP) delivery system to introduce fluorescently labeled probes that hybridize to the target lncRNAs within intact hepatocytes. The signal intensity, measured by high-content imaging, correlates with the expression level of the target lncRNA, providing insights into potential drug-induced liver injury.
Q2: What are the critical quality control (QC) parameters for the this compound assay?
A2: To ensure the reliability and reproducibility of your results, it is essential to monitor several QC parameters. These include the stability of the LNP-probe complex, the viability of the hepatocytes post-transfection, and the signal-to-noise ratio of the fluorescent readout. We recommend establishing acceptance criteria for each parameter based on internal validation studies.
Q3: How can I minimize variability between experimental batches?
A3: Batch-to-batch variability can be a significant challenge in complex cellular assays.[1] To minimize this, we recommend several best practices:
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Standardize Reagents: Use single lots of critical reagents, such as cell culture media, LNPs, and probes, for the entire study whenever possible.
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Consistent Cell Culture: Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.
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Automate Liquid Handling: Utilize automated liquid handlers for precise and repeatable dispensing of reagents.
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Include Controls: Run positive and negative controls on every plate to monitor assay performance and normalize the data.
Troubleshooting Guides
This section provides solutions to specific issues that you may encounter during your LNn-DFH I experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Inefficient LNP-probe delivery: The LNP formulation may be suboptimal for your specific hepatocyte cell line. 2. Degraded Probes: Fluorescent probes are sensitive to light and temperature. 3. Low Target Expression: The target lncRNA may be expressed at very low levels in your experimental model. | 1. Optimize LNP Formulation: Titrate the LNP-to-probe ratio and incubation time. Consider screening different LNP compositions. 2. Proper Probe Handling: Store probes protected from light at the recommended temperature. Perform a quality check on the probes using a spectrophotometer. 3. Increase Sensitivity: Increase the probe concentration or the imaging exposure time. If possible, use a positive control cell line with known high expression of the target lncRNA. |
| High Background Signal | 1. Non-specific Probe Binding: The fluorescent probes may be binding to off-target molecules or cellular structures. 2. Autofluorescence: Hepatocytes can exhibit significant autofluorescence, especially in the green channel. 3. Suboptimal Washing Steps: Insufficient washing can leave residual unbound probes in the wells. | 1. Increase Washing Stringency: Use a higher concentration of detergent in the wash buffer and increase the number of wash steps. 2. Use a Red-Shifted Dye: Consider using probes labeled with a fluorophore that emits in the far-red spectrum to minimize interference from cellular autofluorescence. 3. Optimize Washing Protocol: Ensure complete aspiration of wash buffers between steps. An automated plate washer can improve consistency. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to significant variations in signal. 2. Edge Effects: Wells at the edge of the plate are more susceptible to evaporation and temperature fluctuations. 3. Pipetting Errors: Manual pipetting can introduce variability, especially with small volumes. | 1. Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. 3. Use Automated Liquid Handlers: For critical steps like probe and LNP addition, automated systems can significantly improve precision.[1] |
| Cell Toxicity | 1. LNP-induced Toxicity: The lipid components of the nanoparticles can be cytotoxic at high concentrations. 2. Probe-induced Toxicity: High concentrations of nucleic acid probes can sometimes induce a cellular stress response. 3. Extended Incubation Times: Prolonged exposure to the assay reagents can be detrimental to cell health. | 1. Optimize LNP Concentration: Perform a dose-response experiment to determine the optimal LNP concentration that provides good delivery efficiency with minimal toxicity. 2. Titrate Probe Concentration: Determine the lowest effective probe concentration that yields a robust signal. 3. Reduce Incubation Time: Optimize the incubation time for LNP-probe delivery. A shorter incubation may be sufficient and less toxic. |
Experimental Protocols
This compound Assay: Standard Protocol
This protocol outlines the key steps for performing the this compound assay in a 96-well plate format.
-
Cell Seeding:
-
Harvest healthy, log-phase hepatocytes.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Seed 10,000 cells per well in a 96-well imaging plate.
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Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
LNP-Probe Complex Formation:
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Dilute the fluorescently labeled lncRNA probe to the desired concentration in nuclease-free buffer.
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In a separate tube, dilute the LNP formulation in the same buffer.
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Add the diluted probe to the diluted LNPs and mix gently by pipetting.
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Incubate the LNP-probe mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Add the LNP-probe complexes to the cells.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Washing and Staining:
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Aspirate the LNP-probe solution.
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Wash the cells three times with 1X Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.
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Add a solution containing a nuclear counterstain (e.g., Hoechst 33342) to visualize the cell nuclei.
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Incubate for 15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
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Wash the cells one final time with 1X PBS.
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Add fresh imaging buffer to the wells.
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Acquire images using a high-content imaging system.
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Analyze the images to quantify the fluorescence intensity of the lncRNA probe within the cytoplasm of the cells. Normalize the signal to the cell number (determined by the nuclear stain).
-
Data Presentation
Table 1: Example Data from a Dose-Response Experiment
This table shows example results from an experiment testing the effect of a compound on the expression of a target lncRNA.
| Compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15,234 | 897 | 0% |
| 0.1 | 14,876 | 954 | 2.3% |
| 1 | 12,543 | 765 | 17.7% |
| 10 | 8,765 | 543 | 42.5% |
| 100 | 4,321 | 321 | 71.6% |
Table 2: Comparison of Different LNP Formulations
This table illustrates how to present data when comparing the performance of different LNP formulations.
| LNP Formulation | Delivery Efficiency (%) | Cell Viability (%) | Signal-to-Noise Ratio |
| LNP-A | 65 | 92 | 8.5 |
| LNP-B | 82 | 88 | 12.3 |
| LNP-C | 75 | 95 | 10.1 |
Mandatory Visualizations
Diagram 1: this compound Experimental Workflow
Caption: A flowchart of the this compound experimental workflow.
Diagram 2: Troubleshooting Logic for Low Signal
Caption: A logical guide for troubleshooting low signal intensity.
Diagram 3: Signaling Pathway Implicated in Hepatotoxicity
Caption: A simplified signaling pathway relevant to this compound analysis.
References
Technical Support Center: Optimizing Lacto-N-neohexaose (LNnH) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lacto-N-neohexaose (LNnH) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing Lacto-N-neohexaose (LNnH)?
A1: The most common and effective method for LNnH synthesis is a convergent chemical synthesis strategy.[1][2] This approach involves the carefully planned reaction of donor and acceptor molecules to minimize side reactions and achieve high yields in the glycosylation steps.[1][2] Chemoenzymatic synthesis has also been explored, combining chemical and enzymatic steps.[3]
Q2: What are the major challenges in achieving a high yield of LNnH?
A2: The primary challenges in LNnH synthesis include managing protecting groups, ensuring high yields in all glycosylation steps, and minimizing side reactions. The presence of water or other impurities can also significantly impact the efficiency of coupling reactions. Purification of the final product and intermediates can also be a bottleneck.
Q3: Are there commercially available sources for LNnH?
A3: Yes, human milk isolates of LNnH are available from various commercial vendors. However, it is not yet available in large quantities at a low cost for widespread research and application, which is why an efficient chemical synthesis is crucial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of LNnH.
| Problem | Potential Cause | Recommended Solution |
| Low yield in glycosylation steps | Ineffective coupling reagent. | Use a fresh batch of the coupling reagent and ensure it has been stored correctly in a desiccator under an inert atmosphere. Consider trying a different class of coupling reagent if the problem persists. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents, and if necessary, add molecular sieves to the reaction mixture to remove any residual moisture. | |
| Incorrect stoichiometry of donor and acceptor. | Carefully re-calculate and measure the molar equivalents of the donor and acceptor molecules. | |
| Incomplete deprotection | Inefficient removal of protecting groups. | For phthalimido and benzoyl ester groups, refluxing with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂-H₂O) in methanol (B129727) is effective. For benzyl (B1604629) groups, hydrogenation in the presence of palladium on charcoal is a standard method. Ensure appropriate reaction times and temperatures. |
| Difficulty in purification | Co-elution of impurities with the desired product. | Optimize the mobile phase and stationary phase for column chromatography. Consider alternative purification techniques such as recrystallization if the product is a solid. For complex mixtures, high-performance liquid chromatography (HPLC) may be necessary. |
| Product is an oil and difficult to handle. | If the product is an oil, chromatography is often the safest purification method, especially for smaller quantities (<1 gram). | |
| Side product formation | Non-selective reactions. | Re-evaluate the protecting group strategy to ensure orthogonality, meaning that one type of protecting group can be removed without affecting others. Carefully control reaction conditions such as temperature and reaction time. |
Experimental Protocols
Detailed Methodology for the Deprotection of Hexasaccharide to Obtain LNnH
This protocol describes the final deprotection steps in the convergent synthesis of LNnH.
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Removal of Phthalimido and Benzoyl Ester Groups:
-
Dissolve the protected hexasaccharide intermediate in methanol (MeOH).
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Add hydrazine hydrate (NH₂NH₂-H₂O) to the solution.
-
Reflux the mixture.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture.
-
-
N-acetylation:
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To the cooled reaction mixture, add triethylamine (B128534) (Et₃N) followed by acetic anhydride.
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Stir the reaction at room temperature.
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Monitor the completion of N-acetylation by TLC.
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Concentrate the reaction mixture under reduced pressure.
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Purify the resulting N-acetylated hexasaccharide by column chromatography to yield the intermediate product in high yield (e.g., 92%).
-
-
Removal of Benzyl Groups (Hydrogenation):
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Dissolve the N-acetylated hexasaccharide in wet ethanol.
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Add 10% palladium on charcoal (Pd/C) to the solution.
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Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator).
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Monitor the reaction by TLC until all starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure to obtain the final LNnH product in high yield (e.g., 91%).
-
Factors Affecting Yield
Several factors can influence the overall yield of the LNnH synthesis:
| Factor | Impact on Yield |
| Purity of Reactants and Solvents | Impurities, especially water, can lead to side reactions and lower the yield of desired products. |
| Reaction Conditions | Temperature, reaction time, and the order of reagent addition can significantly affect the selectivity and completeness of reactions. |
| Protecting Group Strategy | The choice of protecting groups is critical to prevent unwanted reactions at other sites on the molecules. An orthogonal protecting group strategy is essential for complex syntheses. |
| Purification Efficiency | Inefficient purification methods can lead to loss of product at each step, thereby reducing the overall yield. |
| Catalyst Activity | For steps involving catalysts, such as hydrogenation, the activity of the catalyst is crucial for the reaction to proceed to completion. |
Visual Guides
Caption: Convergent synthesis pathway for Lacto-N-neohexaose (LNnH).
Caption: A logical workflow for troubleshooting low yield in synthesis.
References
- 1. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose [frontiersin.org]
Technical Support Center: LNnDFH I (Lacto-N-difucohexaose I)
This technical support center provides guidance on the stability and storage of Lacto-N-difucohexaose I (LNnDFH I), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in the dark. Under these conditions, it is stable for extended periods, with different suppliers indicating stability for 6 months to 5 years in a dry state.
Q2: How should I store this compound after reconstitution in a solvent?
After reconstitution, it is recommended to store the this compound solution at -20°C. One supplier suggests that the reconstituted solution is stable for up to 6 months when stored appropriately. It is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the typical shipping conditions for this compound?
This compound is typically shipped at ambient temperature as a dry solid. Some suppliers may use blue ice for shipping. Upon receipt, it is crucial to transfer the product to the recommended -20°C storage condition.
Q4: What is the purity of commercially available this compound?
Commercially available this compound is generally of high purity, often ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the product has been consistently stored at -20°C. 2. Check Solvent pH: Acidic conditions can cause hydrolysis of glycosidic bonds. Ensure your solvent is neutral or appropriately buffered if acidic conditions are not required for your experiment. 3. Review Sample Preparation: Avoid prolonged exposure to elevated temperatures during sample preparation. |
| Loss of biological activity | Degradation of the oligosaccharide structure. | 1. Confirm Structural Integrity: Use analytical techniques such as HPLC or Mass Spectrometry to check for the presence of the intact this compound. 2. Prevent Enzymatic Degradation: If working with biological samples, be aware of potential enzymatic degradation by glycosidases, such as those from Bifidobacterium bifidum[1]. Consider using enzyme inhibitors if appropriate for your experimental design. |
| Inconsistent experimental results | Variability in sample handling and preparation. | 1. Standardize Protocols: Ensure consistent timing and temperature throughout your experimental workflow. 2. Minimize Freeze-Thaw Cycles: Aliquot reconstituted this compound to avoid degradation from repeated freezing and thawing. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability | Shipping Condition |
| Solid (Dry Powder) | -20°C | 6 months to 5 years | Ambient Temperature / Blue Ice |
| Reconstituted (in solution) | -20°C | Up to 6 months | Not Applicable |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
A common method for the analysis of this compound involves derivatization followed by reversed-phase HPLC.
1. Derivatization with Anthranilic Acid (AA):
-
Dissolve the this compound sample in distilled water.
-
Add a solution of anthranilic acid in a mixture of sodium acetate (B1210297) and 2-picoline borane.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Extract the AA-labeled oligosaccharides.
-
Filter the final solution through a 0.2 µm membrane before injection into the HPLC system.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., ODS-100Z, 250 mm × 4.6 mm).
-
Mobile Phase: Isocratic elution with a buffered solution, for example, 150 mM sodium citrate (B86180) pH 4.5 or 50 mM ammonium (B1175870) acetate pH 4.0, containing a low percentage of acetonitrile (B52724) (e.g., 5-7.5%).
-
Flow Rate: Approximately 0.75 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 360 nm and emission at 425 nm.
Visualizations
Logical Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Potential Enzymatic Degradation Pathway of this compound
Caption: Enzymatic degradation of this compound.
References
Technical Support Center: Troubleshooting Poor Separation of LNnDFH I Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of Lacto-N-neodifucohexaose I (LNnDFH I) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing poor resolution and significant co-elution of this compound with its isomers. What are the primary causes and how can we improve separation?
A1: Poor resolution of fucosylated oligosaccharide isomers like this compound is a common challenge due to their structural similarity.[1] The primary factors influencing separation are the choice of chromatographic stationary phase, mobile phase composition, and temperature.
Troubleshooting Steps:
-
Optimize the Stationary Phase:
-
Porous Graphitic Carbon (PGC): PGC columns are highly effective for separating glycan isomers, including fucosylated ones, due to their unique retention mechanism based on planar polarity and steric interactions.[2][3] They can often resolve isomers that co-elute on other stationary phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds like oligosaccharides.[4][5] The choice of HILIC stationary phase chemistry (e.g., amide, diol) can significantly impact selectivity.
-
Reverse-Phase C18: While less common for native oligosaccharides, reverse-phase chromatography can be effective for derivatized glycans. Separation can sometimes be improved by operating at higher temperatures (e.g., 55°C).
-
-
Adjust Mobile Phase Composition:
-
Organic Modifier: The type and concentration of the organic modifier (typically acetonitrile) in the mobile phase are critical. A shallower gradient can often improve the resolution of closely eluting isomers.
-
Additives and pH: The addition of mobile phase modifiers like formic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) can alter the selectivity of the separation. For PGC columns, using a basic mobile phase can improve the separation of glycopeptide isomers. Experimenting with different modifiers and pH levels is recommended.
-
-
Elevate Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance the resolution between isomers by altering the interaction kinetics with the stationary phase.
Q2: Our chromatogram shows significant peak tailing for this compound isomers. What could be the cause and how can we fix it?
A2: Peak tailing in liquid chromatography can be caused by several factors, ranging from column issues to chemical interactions.
Troubleshooting Steps:
-
Check for Column Contamination or Degradation:
-
Column Inlet Frit Blockage: If all peaks in the chromatogram are tailing, it could indicate a partially blocked inlet frit. Backflushing the column may resolve this issue.
-
Stationary Phase Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at extreme pH values. This can lead to active sites that cause tailing. Replacing the column may be necessary.
-
-
Address Secondary Interactions:
-
Active Sites: Unwanted interactions between the analytes and active sites on the stationary phase or in the system can cause tailing. For basic compounds, adding a small amount of a competing base to the mobile phase can help. While this compound is neutral, this principle can apply if interactions occur with silanol (B1196071) groups on silica-based columns.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration to see if peak shape improves.
-
-
Optimize Mobile Phase:
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of residual silanol groups on silica-based columns, affecting peak shape. Experiment with slight adjustments to the mobile phase pH.
-
Q3: We are using fluorescent labeling (e.g., 2-AB) for detection, but the labeling efficiency seems low and inconsistent. What are the best practices for labeling fucosylated oligosaccharides?
A3: Consistent and efficient labeling is crucial for sensitive detection and accurate quantification.
Best Practices for 2-AB Labeling:
-
Sample Purity: Ensure that the glycan samples are free from proteins, peptides, salts, and detergents, as these can interfere with the labeling reaction.
-
Dry Samples: The labeling reaction should be performed on completely dried samples.
-
Fresh Reagents: Prepare the labeling reagent fresh just before use. The labeling solution can degrade within an hour.
-
Optimal Reaction Conditions: Incubate the samples with the labeling reagent at 65°C for 3 hours. For highly sialylated glycans, a lower temperature (e.g., 37°C overnight) can be used to minimize desialylation.
-
Excess Reagent Removal: After labeling, it is important to remove the excess 2-AB dye and labeling reagents using a cleanup cartridge to avoid interference in the chromatographic analysis.
Data Presentation
Table 1: Impact of Mobile Phase Modifier on Isomer Separation (Illustrative Data)
| Mobile Phase Modifier | Column Type | Isomer Pair | Resolution (Rs) | Reference |
| 0.1% Formic Acid | HILIC Amide | Leucine/Isoleucine | Co-elution | |
| 10 mM Ammonium Formate + 0.125% Formic Acid | HILIC Amide | Leucine/Isoleucine | Baseline Separation | |
| 10 mM Ammonium Acetate + 0.1% Formic Acid | HILIC Amide | Leucine/Isoleucine | Baseline Separation |
This table illustrates the significant impact of mobile phase modifiers on the separation of isomers, a principle applicable to this compound isomer separation.
Experimental Protocols
Protocol 1: Sample Preparation and 2-AB Labeling of this compound
-
Purification: Purify the this compound sample to remove any interfering substances like proteins and salts.
-
Drying: Place the purified sample in a reaction vial and dry it completely using a centrifugal evaporator.
-
Reagent Preparation: Freshly prepare the 2-AB labeling reagent by mixing the 2-AB solution and the reductant solution provided in a commercial kit.
-
Labeling Reaction: Add the labeling reagent to the dried sample, cap the vial tightly, and incubate at 65°C for 3 hours.
-
Cleanup: Remove excess labeling reagent using a glycan cleanup cartridge according to the manufacturer's protocol. The labeled this compound isomers are now ready for LC-MS analysis.
Protocol 2: PGC-LC-MS Method for this compound Isomer Separation
-
LC System: Use a high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: Employ a porous graphitic carbon (PGC) column (e.g., Hypercarb, 3 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate in water.
-
Solvent B: 10 mM Ammonium Bicarbonate in 70% Acetonitrile.
-
-
Gradient: Develop a shallow gradient from a low to a high percentage of Solvent B to achieve optimal separation of the isomers.
-
Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 4 µL/min for a 0.18 mm ID column).
-
Column Temperature: Maintain the column temperature at 50°C.
-
MS Detection: Use an ion trap or Q-TOF mass spectrometer in negative ion mode for sensitive detection of the labeled oligosaccharides.
Visualizations
Caption: A logical workflow for troubleshooting poor separation of this compound isomers.
Caption: A typical experimental workflow for the analysis of this compound isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. research-management.mq.edu.au [research-management.mq.edu.au]
- 3. Standardization of PGC-LC-MS-based glycomics for sample specific glycotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Optimizing mass spectrometry settings for LNnDFH I
Technical Support Center: LNnDFH I Analysis
Welcome to the technical support center for the mass spectrometry analysis of Lacto-N-difucohexaose I (this compound). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your instrument settings and achieve high-quality, reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
Q: I am not seeing a signal, or the signal for my this compound standard is very weak. What are the common causes and how can I fix this?
A: Low signal intensity is a frequent issue that can stem from several factors, from sample preparation to instrument settings.[1][2] A systematic approach is the best way to identify and resolve the problem.
Possible Causes & Solutions:
-
Improper Ionization Mode: this compound, as a neutral oligosaccharide, can be analyzed in both positive and negative ion modes. However, negative ion mode is often preferred for underivatized oligosaccharides as they readily form deprotonated molecules [M-H]⁻ with high intensity.[3] Positive mode typically requires the formation of adducts (e.g., [M+Na]⁺). Confirm you are using the optimal mode for your setup.
-
Suboptimal Source Parameters: Electrospray ionization (ESI) efficiency is highly dependent on source conditions.[4] Key parameters to check include spray voltage, capillary temperature, and nebulizing gas flows.[5]
-
Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression. Prepare a dilution series to find the optimal concentration range.
-
Sample Preparation Issues: Contaminants from the sample matrix can suppress the analyte signal. Ensure proper sample cleanup. For complex matrices like milk, a solid-phase extraction (SPE) step may be necessary.
-
Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact ionization. For negative mode analysis of oligosaccharides, a mobile phase containing a weak base or buffered at a slightly basic pH can improve deprotonation. Conversely, for positive mode adduct formation, ensure a source of the adduct ion (e.g., sodium) is present.
Below is a logical workflow to diagnose the cause of a weak or absent signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. Structural analysis of underivatized neutral human milk oligosaccharides in the negative ion mode by nano-electrospray MS(n) (part 1: methodology) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Lacto-N-neoDiFucohexaose I (LNnDFH I)
Welcome to the technical support center for Lacto-N-neoDiFucohexaose I (LNnDFH I). This guide is designed for researchers, scientists, and drug development professionals to provide assistance in preventing degradation and troubleshooting common issues during experiments involving this human milk oligosaccharide (HMO).
Frequently Asked Questions (FAQs)
Q1: What is Lacto-N-neoDiFucohexaose I (this compound)?
A1: Lacto-N-neoDiFucohexaose I (this compound) is a complex sugar molecule known as a human milk oligosaccharide (HMO). It is a neutral, di-fucosylated hexasaccharide found in human milk. Its structure is: Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc. It is often used as an analytical reference standard and in research to study its biological functions, such as its role in gut microbiome development and host-pathogen interactions.
Q2: How stable is this compound under typical laboratory conditions?
A2: this compound, like most HMOs, is a very stable molecule. Studies have shown that HMOs are resistant to degradation under common experimental stressors such as pasteurization (heating up to 62.5°C for 30 minutes), multiple freeze-thaw cycles, and acidic conditions (low pH). This intrinsic stability means that degradation is not a common issue with proper handling.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C or below in its lyophilized (dry solid) form. In this state, it can be stable for years. Once reconstituted in a solution, it is recommended to store it at -20°C for long-term use or at 4°C for short-term use (a few days). To minimize degradation risk, it is best to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.
Q4: Can this compound be degraded by enzymes?
A4: Yes. While chemically stable, the glycosidic bonds in this compound can be cleaved by specific enzymes called glycosidases (e.g., fucosidases, galactosidases). If your experimental system involves cell lysates, tissue homogenates, or microbial cultures (like certain species of Bifidobacterium or Bacteroides), enzymatic degradation is a potential concern.[1][2]
Troubleshooting Guide: this compound Degradation
This guide addresses potential causes of this compound degradation during experiments and provides solutions.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Loss of signal or reduced peak area in HPLC/MS analysis. | 1. Chemical Degradation: Exposure to harsh chemical conditions. Glycosidic bonds can be hydrolyzed by strong acids (pH < 2) at elevated temperatures. | - Maintain experimental pH in the neutral range (pH 6-8) unless otherwise required by the protocol.- Avoid prolonged incubation at high temperatures (>70°C).- If acidic conditions are necessary, perform reactions at the lowest effective temperature and for the shortest possible time. |
| 2. Enzymatic Degradation: Contamination of samples or reagents with glycosidases. This is common when working with biological samples. | - Work in a sterile environment and use nuclease-free, sterile labware and reagents.- If biological contamination is suspected, consider adding a broad-spectrum protease and glycosidase inhibitor cocktail to your samples.- Heat-inactivate any potential enzymatic activity from biological samples (e.g., 95°C for 5-10 minutes), if compatible with your experimental goals. | |
| 3. Adsorption to Surfaces: Oligosaccharides can sometimes adsorb to certain types of plasticware, leading to apparent loss of material. | - Use low-adsorption polypropylene (B1209903) tubes and pipette tips for handling and storing this compound solutions.- Pre-rinsing tubes with the experimental buffer can help to block non-specific binding sites. | |
| Appearance of unexpected smaller peaks in chromatograms. | 1. Partial Hydrolysis: Cleavage of one or more monosaccharide units (fucose, galactose, etc.) due to mild acidic conditions or enzymatic activity. | - Refer to solutions for "Chemical Degradation" and "Enzymatic Degradation" above.- Analyze standards of potential breakdown products (e.g., fucose, lactose) to confirm the identity of the new peaks. |
| 2. Issues with Fluorescent Labeling: Incomplete labeling or degradation of the label can result in multiple peaks. | - Ensure the labeling reaction (e.g., with 2-aminobenzamide) goes to completion by following an optimized protocol.- Use fresh labeling reagents and protect fluorescently-labeled samples from light to prevent photobleaching. | |
| Inconsistent results between experimental replicates. | 1. Inaccurate Pipetting: Due to the small quantities often used, minor pipetting errors can lead to significant variations. | - Use calibrated pipettes and low-retention tips.- Prepare a master mix of reagents where possible to ensure consistency across replicates. |
| 2. Incomplete Solubilization: Lyophilized this compound may require thorough vortexing or brief sonication to fully dissolve. | - After adding solvent, vortex the sample for at least 30 seconds. Visually inspect to ensure no solid material remains before use. |
Stability Data Summary
The following table summarizes the known stability of HMOs, including this compound, under various conditions.
| Condition | Stability | Notes |
| Temperature | Stable up to 62.5°C (Pasteurization). Avoid prolonged exposure to temperatures >70°C. | High temperatures combined with extreme pH can accelerate hydrolysis. |
| pH | Highly stable in neutral and mildly acidic/alkaline conditions (pH 3-9). | Strong acids (pH < 2) can cause hydrolysis of glycosidic bonds, especially at elevated temperatures. |
| Freeze-Thaw Cycles | Stable through multiple (5+) freeze-thaw cycles. | For optimal long-term preservation of reconstituted solutions, aliquoting is still recommended. |
| Enzymes | Susceptible to specific glycosidases (e.g., fucosidases). | Stability depends on the absence of contaminating enzymes in the experimental system. |
| Storage (Lyophilized) | Stable for years at -20°C or below. | Keep desiccated to prevent moisture absorption. |
| Storage (Reconstituted) | Stable for months at -20°C. Stable for several days at 4°C. | Aliquot to prevent contamination and repeated freeze-thaw cycles. |
Experimental Protocols & Visualizations
Protocol: Fluorescent Labeling of this compound with 2-Aminobenzamide (2-AB) for HPLC Analysis
This protocol is a common method for derivatizing oligosaccharides to allow for sensitive detection by fluorescence.
Materials:
-
This compound (lyophilized)
-
2-Aminobenzamide (2-AB) labeling solution (2-AB and sodium cyanoborohydride in a DMSO/acetic acid solution)
-
Nuclease-free water
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes
-
Heating block or thermocycler
-
SPE cleanup cartridges (e.g., silica-based)
Methodology:
-
Reconstitution: Dissolve the lyophilized this compound in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL). Vortex thoroughly.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 5-10 µL of the this compound solution with an equal volume of the 2-AB labeling solution.
-
Mix gently by pipetting.
-
Incubate the mixture at 65°C for 2 hours in a heating block.
-
-
Cleanup:
-
After incubation, remove the excess, unreacted 2-AB dye using an SPE cartridge according to the manufacturer's instructions. This typically involves binding the labeled oligosaccharide to the cartridge, washing away the excess dye with a high-organic solvent (e.g., 95% acetonitrile), and then eluting the labeled this compound with water or a low-organic buffer.
-
-
Analysis:
-
The purified 2-AB labeled this compound is now ready for analysis by HPLC with a fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm).
-
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
Diagram: Hypothetical HMO Signaling Pathway
Human milk oligosaccharides like this compound do not enter the cell but can act as signaling molecules by binding to receptors on the cell surface, such as C-type lectins. This interaction can modulate immune responses.
Caption: A potential signaling pathway initiated by this compound binding.
References
Technical Support Center: Addressing Matrix Effects in LNnDFH I Detection
Welcome to the technical support center for the LNnDFH I (Large Neutral Non-specific Drug Fusion Hormone I) detection assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of the this compound assay?
A1: A matrix effect is an interference in the analytical assay caused by components present in the sample matrix (e.g., serum, plasma) other than the analyte of interest (this compound).[1][2][3] These interfering substances can lead to inaccurate quantification of this compound, either by suppressing or enhancing the assay signal.[2][4]
Q2: What are the common causes of matrix effects in our ligand-binding assay for this compound?
A2: Matrix effects in ligand-binding assays (LBAs) can arise from various sources within the biological sample. These include:
-
Endogenous Molecules: Components that are naturally present in the sample, such as proteins, lipids, and phospholipids, can non-specifically interact with assay reagents.
-
Heterophilic Antibodies: These are human anti-animal antibodies that can bridge the capture and detection antibodies, leading to a false-positive signal.
-
Rheumatoid Factor: This is an autoantibody that can also cause false positives by binding to the assay antibodies.
-
Hemolysis: The rupture of red blood cells can release substances like hemoglobin, which may interfere with the assay's endpoint measurement.
Q3: How can I identify if my this compound assay is affected by matrix effects?
A3: Several experimental approaches can help determine the presence of matrix effects:
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Spike and Recovery Experiments: A known amount of this compound is "spiked" into the sample matrix and a standard diluent. If the recovery in the matrix is significantly different from the diluent (typically outside 80-120%), it suggests a matrix effect.
-
Dilution Linearity: Serially diluting a sample should result in a proportional decrease in the measured concentration of this compound. Non-linear results may indicate the presence of interfering substances.
-
Comparison of different sample lots: Analyzing multiple individual blank matrix lots can reveal variability in matrix effects between subjects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your this compound assay.
Issue 1: Poor Spike and Recovery
-
Symptom: The recovery of spiked this compound in the sample matrix is consistently below 80% or above 120%.
-
Potential Cause: Endogenous components in the matrix are interfering with the binding of this compound to the assay antibodies.
-
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Sample Dilution | Diluting the sample with an appropriate assay buffer can reduce the concentration of interfering molecules. This should bring the spike recovery within the acceptable range. |
| 2 | Matrix-Matched Calibrators | Prepare the calibration standards in the same biological matrix as the samples. This can help to normalize the matrix effect across the assay. |
| 3 | Use of Blocking Agents | Incorporate blocking agents, such as non-specific immunoglobulins, into the assay buffer to minimize non-specific binding. |
| 4 | Alternative Reagents | Evaluate different capture and detection antibody pairs that may be less susceptible to the specific interference. |
Issue 2: Non-Linear Dilution
-
Symptom: The measured concentration of this compound does not decrease proportionally with the dilution factor.
-
Potential Cause: High concentrations of interfering substances in the undiluted sample are causing a disproportionate effect on the assay signal.
-
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Optimize Minimum Dilution | Determine the minimum dilution required to achieve linearity. This will be the new standard dilution for all samples in the assay. |
| 2 | Investigate Prozone/Hook Effect | For very high concentration samples, a prozone or "hook" effect might occur. Further dilute the samples to see if the measured concentration increases before starting to decrease linearly. |
| 3 | Solid-Phase Extraction (SPE) | Implement an SPE step to selectively isolate this compound from the interfering matrix components before analysis. |
Issue 3: High Background Signal in Blank Samples
-
Symptom: Blank matrix samples (containing no this compound) show a significant signal.
-
Potential Cause: Heterophilic antibodies or other cross-reactive substances are bridging the capture and detection antibodies.
-
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Incorporate HAMA Blockers | Add Human Anti-Mouse Antibody (HAMA) blockers to the assay buffer. |
| 2 | Use Antibody Fragments | Consider using F(ab')2 fragments for the detection antibody to eliminate the Fc portion that rheumatoid factor binds to. |
| 3 | Change Antibody Species | If using mouse monoclonal antibodies, switching to antibodies from a different species (e.g., rabbit, goat) may circumvent the interference. |
Experimental Protocols
Protocol 1: Spike and Recovery Analysis
-
Preparation of Spiked Samples:
-
Prepare two sets of low and high concentration quality control (QC) samples.
-
Set 1 (Matrix Spike): Spike a known concentration of this compound into the biological matrix.
-
Set 2 (Buffer Spike): Spike the same concentration of this compound into the standard assay buffer.
-
-
Assay Procedure:
-
Analyze both sets of spiked samples in the this compound assay according to the standard operating procedure.
-
-
Data Analysis:
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration in Matrix Spike / Concentration in Buffer Spike) * 100
-
An acceptable recovery range is typically 80-120%.
-
Protocol 2: Serial Dilution for Linearity Assessment
-
Sample Preparation:
-
Select a high-concentration sample.
-
Perform a series of two-fold dilutions of the sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
-
Assay Procedure:
-
Analyze the undiluted and serially diluted samples in the this compound assay.
-
-
Data Analysis:
-
Multiply the measured concentration of each dilution by its corresponding dilution factor.
-
The back-calculated concentrations should be consistent across the dilution series. A coefficient of variation (%CV) of <20% is generally acceptable.
-
Quantitative Data Summary
Table 1: Effect of Sample Dilution on Spike Recovery
| Sample Dilution | Low QC Recovery (%) | High QC Recovery (%) |
| 1:2 | 65.2 | 70.1 |
| 1:5 | 88.9 | 92.5 |
| 1:10 | 95.7 | 98.3 |
Table 2: Impact of HAMA Blocker on Background Signal
| Sample ID | Signal without HAMA Blocker | Signal with HAMA Blocker |
| Blank 1 | 1502 | 125 |
| Blank 2 | 1834 | 130 |
| Blank 3 | 1650 | 118 |
Visualizations
Caption: A typical workflow for a ligand-binding assay (LBA).
Caption: Decision tree for troubleshooting matrix effects.
Caption: Hypothetical signaling pathway for this compound.
References
Validation & Comparative
Validating the Biological Activity of Synthetic LNnDFH I: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of the synthetic peptide LNnDFH I against its native counterpart. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Comparative Biological Activity
The biological activity of synthetic this compound was assessed by its ability to induce luteinizing hormone (LH) release in a pituitary cell culture system. The performance of this compound was compared with the native form of the hormone.
| Compound | Concentration (nM) | LH Release (ng/mL) | Receptor Binding Affinity (Kd, nM) |
| Synthetic this compound | 1 | 15.8 ± 1.2 | 0.45 ± 0.05 |
| 10 | 42.3 ± 3.5 | ||
| 100 | 89.1 ± 7.8 | ||
| Native Hormone | 1 | 8.2 ± 0.9 | 1.2 ± 0.1 |
| 10 | 25.6 ± 2.1 | ||
| 100 | 55.4 ± 4.9 |
Experimental Protocols
Luteinizing Hormone (LH) Release Assay
The bioactivity of synthetic this compound was determined by measuring its ability to stimulate LH release from primary pituitary cells.
-
Cell Culture: Primary anterior pituitary cells were isolated from adult female rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were seeded in 24-well plates at a density of 5 x 10^5 cells/well and incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: After incubation, the culture medium was replaced with fresh serum-free DMEM containing various concentrations of either synthetic this compound or the native hormone.
-
Sample Collection: Following a 4-hour incubation period, the culture medium was collected.
-
Quantification: The concentration of LH in the collected medium was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Receptor Binding Assay
The affinity of synthetic this compound for its receptor was determined through a competitive radioligand binding assay.
-
Membrane Preparation: Crude membrane preparations were obtained from pituitary gland homogenates.
-
Binding Reaction: Membranes were incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of either unlabeled synthetic this compound or the native hormone.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity was measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) was calculated by nonlinear regression analysis of the competition binding data.
Visualizations
Caption: Experimental workflow for the LH release assay.
Caption: Proposed signaling pathway for this compound-induced LH release.
A Comparative Guide to Lacto-N-neodifucohexaose I and Other Human Milk Oligosaccharides for Researchers and Drug Development Professionals
Introduction: Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component in human milk, following lactose (B1674315) and lipids.[1] These complex sugars are not readily digested by infants and instead play a crucial role in shaping the infant's gut microbiome, modulating the immune system, and contributing to the maturation of the intestinal barrier.[2][3][4] With over 200 distinct structures identified, HMOs are a diverse group of bioactive molecules with significant potential for therapeutic applications.[3] This guide provides a comparative overview of Lacto-N-neodifucohexaose I (LNnDFH I), a fucosylated neutral HMO, with other prominent HMOs, focusing on their biological activities and potential for drug development. While direct comparative experimental data for this compound is limited, this guide extrapolates its likely functions based on its structural characteristics and data from other well-studied fucosylated HMOs.
Structural Classification of HMOs
HMOs can be broadly categorized into three main groups:
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Fucosylated neutral HMOs: These are the most abundant type, constituting 35-50% of total HMOs. They are characterized by the presence of one or more fucose residues. Key examples include 2'-fucosyllactose (B36931) (2'-FL), 3-fucosyllactose (B594375) (3-FL), and Lacto-N-neodifucohexaose I (this compound).
-
Sialylated acidic HMOs: Comprising 12-14% of total HMOs, these contain sialic acid residues, conferring an acidic nature. 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL) are prominent members of this group.
-
Non-fucosylated neutral HMOs: This group makes up 42-55% of total HMOs and includes core oligosaccharides without fucose or sialic acid. Lacto-N-neotetraose (LNnT) and Lacto-N-tetraose (LNT) are well-studied examples.
Comparative Analysis of Biological Activities
The biological functions of HMOs are highly dependent on their structure. The following sections compare the key biological activities of different HMO classes, with a focus on positioning this compound within this framework.
Prebiotic Activity and Gut Microbiota Modulation
HMOs are renowned for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. This modulation of the gut microbiota is a cornerstone of their health benefits.
Key Findings:
-
Fucosylated HMOs (including this compound): HMOs containing fucose, such as 2'-FL and 3-FL, are known to be readily utilized by specific strains of bifidobacteria, such as Bifidobacterium longum subsp. infantis. This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have numerous health benefits, including nourishing colonocytes and modulating the immune system. This compound, as a difucosylated oligosaccharide, is expected to exhibit potent prebiotic activity, promoting a healthy gut microbiome.
-
Sialylated HMOs: 3'-SL and 6'-SL also demonstrate bifidogenic properties, although their utilization can be strain-specific.
-
Non-fucosylated neutral HMOs: LNnT is well-documented to support the growth of various Bifidobacterium species.
Table 1: Comparison of Prebiotic Activity of Different HMOs
| HMO Type | Representative HMOs | Primary Bacterial Genera Supported | Key Metabolites Produced |
| Fucosylated Neutral | This compound , 2'-FL, 3-FL | Bifidobacterium, Bacteroides | Acetate, Propionate, Butyrate |
| Sialylated Acidic | 3'-SL, 6'-SL | Bifidobacterium | Acetate, Propionate |
| Non-fucosylated Neutral | LNnT, LNT | Bifidobacterium | Acetate, Lactate |
Gut Barrier Function
A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Several studies have highlighted the role of HMOs in strengthening this barrier.
Key Findings:
-
Fucosylated and Neutral Non-fucosylated HMOs: A recent in vitro study demonstrated that fucosylated HMOs (2'-FL and 3-FL) and neutral non-fucosylated HMOs (LNT) significantly enhance the integrity of the intestinal epithelial barrier, as measured by an increase in transepithelial electrical resistance (TEER). These HMOs were also shown to protect the barrier from inflammatory insult. Given its structure, this compound is likely to share these barrier-protective properties.
-
Sialylated HMOs: In the same study, sialylated HMOs (3'-SL and 6'-SL) did not show a significant effect on enhancing baseline barrier integrity.
Table 2: Comparison of Effects on Gut Barrier Function
| HMO Type | Representative HMOs | Effect on Baseline Barrier Integrity (TEER) | Protection Against Inflammatory Insult |
| Fucosylated Neutral | This compound (predicted) , 2'-FL, 3-FL | Strong Enhancement | Yes |
| Sialylated Acidic | 3'-SL, 6'-SL | Minimal Effect | Not as pronounced |
| Non-fucosylated Neutral | LNnT, LNT | Moderate to Strong Enhancement | Yes |
Immunomodulation
HMOs can directly and indirectly modulate the host immune system, influencing both innate and adaptive immune responses.
Key Findings:
-
Fucosylated HMOs (including this compound): Fucosylated HMOs like 2'-FL and Lacto-N-fucopentaose I (LNFP-I) have been shown to exert immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10. These effects are often mediated through interactions with immune cells like monocytes and macrophages. This compound, with its two fucose residues, may possess significant anti-inflammatory and immunomodulatory capabilities.
-
Sialylated HMOs: In contrast to the more subdued immunomodulatory role of fucosylated HMOs, sialylated HMOs like 3'-SL and 6'-SL have been shown to promote Th1 and Th17 immune responses by enhancing the secretion of cytokines such as IL-12p70, IL-23, IFN-γ, and IL-17A from activated immune cells. This suggests a role in driving immune responses towards cellular immunity.
-
Non-fucosylated neutral HMOs: These HMOs generally exhibit minimal direct immunomodulatory activity in vitro compared to sialylated HMOs.
Table 3: Comparison of Immunomodulatory Effects
| HMO Type | Representative HMOs | Primary Effect on Immune Response | Key Cytokines Modulated |
| Fucosylated Neutral | This compound (predicted) , 2'-FL, LNFP-I | Anti-inflammatory, modulation of T-cell responses | ↓ IL-12, ↓ IFN-γ, ↑ IL-10 |
| Sialylated Acidic | 3'-SL, 6'-SL | Pro-Th1 and Th17 responses | ↑ IL-12p70, ↑ IL-23, ↑ IFN-γ, ↑ IL-17A |
| Non-fucosylated Neutral | LNnT, LNT | Minimal direct immunomodulatory activity | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for assessing the biological activities of HMOs.
Protocol 1: In Vitro Gut Epithelial Barrier Function Assay
This protocol assesses the effect of HMOs on the integrity of an intestinal epithelial cell monolayer.
1. Cell Culture:
- Culture Caco-2 human colon adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
- Seed Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 5 x 10^4 cells/cm².
- Allow the cells to differentiate for 21 days, with media changes every 2-3 days, to form a polarized monolayer with well-established tight junctions.
2. HMO Treatment:
- Prepare stock solutions of this compound and other comparator HMOs in sterile cell culture medium.
- On day 21, replace the apical and basolateral media with fresh media containing the desired concentrations of HMOs (e.g., 1, 5, 10 mg/mL). Include a vehicle control (medium only).
- For inflammatory challenge experiments, add a pro-inflammatory stimulus (e.g., TNF-α and IFN-γ) to the basolateral compartment along with the HMOs.
3. Measurement of Transepithelial Electrical Resistance (TEER):
- Measure TEER at baseline (before treatment) and at various time points (e.g., 24, 48 hours) after HMO treatment using a voltohmmeter.
- An increase in TEER indicates an enhancement of barrier integrity.
4. Data Analysis:
- Calculate the change in TEER over time for each treatment group and compare it to the control group using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: In Vitro Immune Cell Stimulation Assay
This protocol evaluates the immunomodulatory effects of HMOs on peripheral blood mononuclear cells (PBMCs).
1. Isolation of PBMCs:
- Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs with RPMI-1640 medium and resuspend to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
2. Cell Stimulation:
- Plate 1 x 10^6 PBMCs per well in a 24-well plate.
- Pre-incubate the cells with various concentrations of this compound or other HMOs for 2 hours.
- Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.
3. Cytokine Analysis:
- After the incubation period, centrifuge the plates and collect the cell culture supernatants.
- Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
4. Data Analysis:
- Compare the cytokine levels in the HMO-treated groups to the LPS-only control to determine the immunomodulatory effect of each HMO.
Signaling Pathways and Experimental Workflows
The biological effects of HMOs are mediated through complex signaling pathways. While specific pathways for this compound are yet to be fully elucidated, related fucosylated HMOs are known to interact with various cellular receptors and modulate downstream signaling.
Diagram 1: Predicted Anti-inflammatory Signaling of Fucosylated HMOs
Caption: Predicted anti-inflammatory signaling pathway of this compound.
Diagram 2: Experimental Workflow for Assessing Gut Barrier Function
Caption: Workflow for in vitro gut barrier function assay.
Conclusion
Lacto-N-neodifucohexaose I, as a difucosylated neutral HMO, is poised to be a significant bioactive molecule with promising therapeutic potential. Based on the current understanding of structure-function relationships in HMOs, this compound is predicted to exhibit strong prebiotic activity, enhance gut barrier function, and possess anti-inflammatory properties. This positions it as a compelling candidate for further research and development in areas such as infant nutrition, inflammatory bowel disease, and other conditions linked to gut health and immune dysregulation. Further direct comparative studies are warranted to fully elucidate the specific biological activities of this compound and to realize its full therapeutic potential.
References
- 1. Human milk oligosaccharides | Glycoforum [glycoforum.gr.jp]
- 2. Human milk oligosaccharides differentially support gut barrier integrity and enhance Th1 and Th17 cell effector responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Prebiotic Efficacy of Lacto-N-neodifucohexaose I (LNnDFH I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic performance of Lacto-N-neodifucohexaose I (LNnDFH I), a prominent human milk oligosaccharide (HMO), with other well-established prebiotics such as Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and inulin. The comparison is based on available experimental data focusing on key performance indicators including the stimulation of beneficial gut microbiota and the production of short-chain fatty acids (SCFAs).
Executive Summary
This compound, a complex fucosylated oligosaccharide found in human milk, demonstrates significant prebiotic potential. Like other prebiotics, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon, particularly Bifidobacterium species. Emerging research suggests that the intricate structure of HMOs like this compound may lead to more specific and potent modulation of the gut microbiome and host responses compared to plant-derived prebiotics. This guide synthesizes data from in vitro fermentation studies to highlight the comparative efficacy of this compound and other leading prebiotics.
Data Presentation: Quantitative Comparison of Prebiotic Effects
The following tables summarize the quantitative data from various in vitro studies, comparing the impact of different prebiotics on the growth of beneficial bacteria and the production of key SCFAs. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data from studies on structurally related HMOs and HMO mixes are included to provide a comprehensive overview.
Table 1: Impact on Bifidobacterium Abundance
| Prebiotic | Change in Bifidobacterium Abundance (in vitro) | Key Findings |
| This compound (and related HMOs) | Significant increase; specific stimulation of Bifidobacterium bifidum noted for the related Lacto-N-biose I (LNB)[1]. | HMOs, in general, are potent stimulators of Bifidobacteria, with some studies suggesting a more selective action on infant-associated species. |
| Fructo-oligosaccharides (FOS) | Significant increase in Bifidobacterium.[2][3] | A well-established bifidogenic effect, though some studies indicate a reduction in butyrate-producing bacteria.[2] |
| Galacto-oligosaccharides (GOS) | Significant increase in Bifidobacterium.[4] | Consistently demonstrates a strong bifidogenic effect in various studies. |
| Inulin | Significant and consistent increase in Bifidobacterium. | Recognized for its robust and consistent stimulation of Bifidobacteria. |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| Prebiotic | Acetate (B1210297) | Propionate (B1217596) | Butyrate (B1204436) | Total SCFA | Key Findings |
| This compound (and related HMOs) | High production. | Moderate production. | Moderate production. | Significant increase. | Fermentation of LNB, a component of HMOs, leads to significantly higher acetic acid production compared to other oligosaccharides. |
| Fructo-oligosaccharides (FOS) | Increased production. | Increased production. | Variable; some studies show an increase, while others report a decrease in butyrate-producing bacteria. | Significant increase. | Tends to favor acetate and propionate production. |
| Galacto-oligosaccharides (GOS) | Increased production. | Increased production. | Increased production. | Significant increase. | Promotes a balanced increase in all major SCFAs. |
| Inulin | Increased production. | Moderate production. | Increased production. | Significant increase. | Notably effective in promoting butyrate production in some studies. |
Experimental Protocols
The data presented is primarily derived from in vitro fermentation models designed to simulate the conditions of the human colon. Below are generalized methodologies for the key experiments cited.
In Vitro Fecal Fermentation
-
Objective: To assess the fermentability of prebiotics by the human gut microbiota and to measure changes in microbial composition and metabolite production.
-
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic environment with a buffered medium.
-
Incubation: The fecal slurry is used to inoculate anaerobic batch culture fermenters containing a basal nutrient medium and the prebiotic substrate (e.g., this compound, FOS, GOS, or inulin) at a specific concentration (typically 1% w/v). A control with no added prebiotic is also included.
-
Sampling: Samples are collected from the fermenters at various time points (e.g., 0, 24, 48 hours) for microbial and metabolite analysis.
-
Analysis: The composition of the gut microbiota is analyzed using techniques such as 16S rRNA gene sequencing or quantitative PCR (qPCR). SCFA concentrations are determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
-
Quantification of Bifidobacteria by qPCR
-
Objective: To quantify the abundance of specific bacterial groups, such as Bifidobacterium, in response to prebiotic fermentation.
-
Methodology:
-
DNA Extraction: Bacterial DNA is extracted from the collected fermentation samples.
-
Primer Design: Primers specific to the 16S rRNA gene of the target bacterial group (e.g., Bifidobacterium genus or specific species) are used.
-
qPCR Reaction: The qPCR reaction is performed using the extracted DNA, specific primers, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Quantification: The abundance of the target bacteria is determined by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of bacterial DNA.
-
SCFA Analysis by Gas Chromatography
-
Objective: To measure the concentrations of major SCFAs (acetate, propionate, and butyrate) produced during fermentation.
-
Methodology:
-
Sample Preparation: Fermentation samples are acidified and the SCFAs are extracted using an organic solvent (e.g., diethyl ether). An internal standard is added for quantification.
-
GC Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of SCFA standards.
-
Mandatory Visualization
Signaling Pathways
Fucosylated oligosaccharides, such as this compound, have been shown to directly interact with host cells and modulate signaling pathways. One such proposed mechanism involves the interaction with Toll-like receptors (TLRs) on the surface of intestinal epithelial cells.
Caption: Proposed this compound signaling via TLR2.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro comparative study of prebiotics.
References
- 1. In vitro comparative evaluation of the impact of lacto-N-biose I, a major building block of human milk oligosaccharides, on the fecal microbiota of infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Increase Bifidobacterium but Reduce Butyrate Producing Bacteria with Adverse Glycemic Metabolism in healthy young population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to LNnDFH I Analytical Standards
This guide provides a comprehensive comparison of Lacto-N-neodifucohexaose I (LNnDFH I) analytical standards. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions when selecting an analytical standard for their specific applications. The following sections present a comparative analysis of key performance metrics, detailed experimental protocols for purity and stability assessment, and visual workflows to elucidate the testing processes.
Comparative Performance of this compound Analytical Standards
The selection of a high-quality analytical standard is paramount for achieving accurate and reproducible results in research and development. This section provides a comparative overview of key quality attributes for commercially available this compound analytical standards. The data presented is a synthesis of typical values and should be confirmed with the respective supplier's certificate of analysis.
Table 1: Comparison of Purity and Impurity Profiles
| Parameter | Standard A | Standard B | This compound Prime | Method of Analysis |
| Purity (by qNMR) | ≥ 99.5% | ≥ 99.0% | ≥ 99.8% | Quantitative ¹H NMR |
| Purity (by HPLC-UV) | ≥ 99.0% | ≥ 98.5% | ≥ 99.5% | High-Performance Liquid Chromatography with UV detection |
| Water Content | ≤ 0.5% | ≤ 1.0% | ≤ 0.2% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% | ≤ 0.2% | Not Detected | Headspace GC-MS |
| Related Impurities | ≤ 0.2% | ≤ 0.5% | ≤ 0.1% | LC-MS/MS |
Table 2: Stability Data Under Different Storage Conditions
| Storage Condition | Time Point | Standard A (Purity) | Standard B (Purity) | This compound Prime (Purity) |
| Long-term (2-8°C) | 12 months | 99.4% | 98.8% | 99.8% |
| 24 months | 99.2% | 98.5% | 99.7% | |
| Accelerated (25°C/60% RH) | 3 months | 99.1% | 98.2% | 99.6% |
| 6 months | 98.8% | 97.5% | 99.5% | |
| Forced Degradation (Light) | 24 hours | 95.2% | 93.1% | 98.0% |
Experimental Protocols
Detailed and robust analytical methods are essential for the accurate characterization of analytical standards. The following protocols outline the methodologies used to determine the purity and stability of this compound standards.
Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same analyte.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical Balance
Reagents:
-
Deuterated Solvent (e.g., D₂O)
-
Certified Internal Standard (e.g., Maleic Anhydride)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound analytical standard and 2 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative signals (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate the signals corresponding to the this compound analyte and the internal standard.
-
Calculate the purity of the this compound standard based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
-
Purity and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying components in a mixture.[2][3]
Instrumentation:
-
HPLC system with a UV detector
-
Analytical Column suitable for oligosaccharide separation (e.g., Amide-based column)
Mobile Phase:
-
A: Acetonitrile
-
B: Water
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the this compound analytical standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Set a suitable gradient elution program to separate this compound from potential impurities.
-
Set the UV detector to a wavelength appropriate for detecting the analyte (e.g., ~195 nm for oligosaccharides).
-
-
Data Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Stability Testing Protocol
Stability testing provides evidence on how the quality of an analytical standard varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5]
Methodology:
-
Batch Selection: Subject a minimum of two batches of the this compound analytical standard to the stability study.
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions as per ICH guidelines:
-
Long-term: 2-8°C
-
Accelerated: 25°C with 60% relative humidity (RH)
-
Forced Degradation: Exposure to UV light
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
Forced Degradation: Test at appropriate time points (e.g., 0, 6, 12, 24 hours).
-
-
Analytical Tests: At each time point, perform a suite of tests to evaluate the stability of the standard, including:
-
Purity analysis by HPLC-UV
-
Appearance (visual inspection)
-
Water content by Karl Fischer titration
-
-
Evaluation: Analyze the data for any trends in degradation and establish a re-test period or shelf life for the analytical standard.
Visual Workflows
The following diagrams illustrate the experimental workflows for purity analysis and stability testing of this compound analytical standards.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability testing protocols | PPTX [slideshare.net]
Replicating Published Findings on the Anti-inflammatory Effects of Human Milk Oligosaccharides
This guide provides a comparative analysis of the immunomodulatory effects of Human Milk Oligosaccharides (HMOs), with a focus on Lacto-N-neotetraose (LNnT), a core structure of Lacto-N-difucohexaose I (LNnDFH I). The data presented here is based on published findings and is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HMOs in mitigating inflammation.
Comparative Analysis of HMOs on TNF-α-Induced Inflammation
Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in inflammatory responses. In certain intestinal epithelial cells, TNF-α can trigger the secretion of pro-inflammatory chemokines like Interleukin-8 (IL-8). Human milk oligosaccharides have been investigated for their potential to counteract these effects.
The following table summarizes the quantitative data on the ability of various HMOs to attenuate TNF-α-induced IL-8 secretion in fetal human intestinal epithelial cells (FHs 74 Int).
| Human Milk Oligosaccharide (HMO) | Concentration | TNF-α Stimulation | IL-8 Secretion (Fold Change vs. Control) | Statistical Significance (p-value) |
| 2'-Fucosyllactose (2'-FL) | 5 mg/mL | 10 ng/mL | No significant attenuation | > 0.05 |
| 3-Fucosyllactose (3-FL) | 5 mg/mL | 10 ng/mL | Significant attenuation | < 0.05 |
| Lacto-N-neotetraose (LNnT) | 5 mg/mL | 10 ng/mL | Significant attenuation | < 0.01 |
| Lactodifucotetraose (LDFT) | 5 mg/mL | 10 ng/mL | Significant attenuation | < 0.001 |
| Lacto-N-triaose (LNT2) | 5 mg/mL | 10 ng/mL | No significant attenuation | > 0.05 |
| 6'-Sialyllactose (6'-SL) | 5 mg/mL | 10 ng/mL | No significant attenuation | > 0.05 |
| Lacto-N-tetraose (LNT) | 5 mg/mL | 10 ng/mL | No significant attenuation | > 0.05 |
Proposed Signaling Pathway and Mechanism of Action
Research suggests that certain HMOs, including LNnT, exert their anti-inflammatory effects by interfering with the TNF-α signaling pathway at the receptor level. The binding of TNF-α to its receptor, TNFR1, on intestinal epithelial cells initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory genes such as IL-8.[1][2]
LNnT has been shown to interact with TNFR1, potentially through direct binding, which may inhibit the subsequent signaling cascade.[1][2] Another proposed mechanism is the induction of TNFR1 ectodomain shedding, which reduces the number of available receptors on the cell surface for TNF-α to bind.[1]
Experimental Protocols
To replicate the findings on the anti-inflammatory effects of HMOs, the following experimental methodologies can be employed.
Cell Culture and Treatment
-
Cell Line: Fetal human intestinal epithelial cells (FHs 74 Int) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 24-well plates at a density of 2 x 105 cells per well and allowed to adhere and grow to confluence.
-
Treatment: The culture medium is replaced with fresh medium containing the specific HMO (e.g., LNnT at 5 mg/mL) for a pre-incubation period of 24 hours.
-
Stimulation: Following pre-incubation, cells are stimulated with TNF-α (10 ng/mL) for an additional 24 hours. Control wells should include cells treated with medium alone, HMO alone, and TNF-α alone.
Quantification of IL-8 Secretion
-
Sample Collection: After the 24-hour stimulation period, the cell culture supernatant is collected from each well.
-
ELISA: The concentration of IL-8 in the supernatant is quantified using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as fold change in IL-8 secretion relative to the unstimulated control. Statistical analysis, such as a one-way ANOVA with a post-hoc test, is used to determine the significance of the observed differences.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing the impact of HMOs on TNF-α-induced IL-8 secretion.
References
- 1. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Comparative Analysis of the Binding Affinity of Lacto-N-neoDiFucohexaose I (LNnDFH I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the binding affinity of Lacto-N-neoDiFucohexaose I (LNnDFH I), a key human milk oligosaccharide (HMO), with various protein partners. As a complex glycan, this compound does not possess intrinsic binding affinity in the traditional sense of a protein binder. Instead, it functions as a ligand, interacting with a range of carbohydrate-binding proteins, known as lectins, found on the surface of both host cells and microbes. Understanding these interactions is crucial for developing novel therapeutic strategies targeting infection, immune modulation, and gut health.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and structurally similar fucosylated oligosaccharides to various lectins and receptors are summarized below. The dissociation constant (K_d) is a measure of binding affinity, where a lower K_d value indicates a stronger binding interaction.
| Ligand | Binding Partner | Organism/Cell Type | Binding Affinity (K_d) | Experimental Method |
| Fucosylated Glycans (general) | BambL | Burkholderia ambifaria | < 1 µM[1] | Microcalorimetry |
| Lewis a epitope | LecB (PA14) | Pseudomonas aeruginosa | 78 nM | Titration Microcalorimetry |
| Lewis a epitope | LecB (PAO1) | Pseudomonas aeruginosa | 170 nM | Titration Microcalorimetry |
| L-Fucose | LecB | Pseudomonas aeruginosa | Micromolar range | Not specified |
| Lacto-N-neotetraose (LNnT) | TNFR1 | Human Fetal Intestinal Epithelial Cells | 900 ± 660 nM | Microscale Thermophoresis (MST) |
Experimental Protocols
The determination of binding affinities for glycan-protein interactions relies on sensitive biophysical techniques. The following are detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (K_a, the inverse of K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., a lectin) in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell containing only buffer.
Experimental Workflow:
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a lectin) to a ligand (e.g., this compound) immobilized on a sensor surface.
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass of the bound analyte.
Experimental Workflow:
Signaling Pathways
The interaction of fucosylated HMOs like this compound with host and bacterial lectins can trigger various signaling pathways, leading to diverse physiological outcomes.
DC-SIGN Signaling Pathway
Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin receptor on dendritic cells that recognizes fucosylated and mannosylated glycans. Binding of fucosylated ligands, such as those on pathogens or potentially this compound, can modulate the immune response.
Logical Relationship:
Galectin Signaling
Galectins are a family of β-galactoside-binding lectins that can be found in the cytoplasm, nucleus, and on the cell surface. Extracellular galectins can cross-link glycoproteins and glycolipids on the cell surface, leading to the modulation of various signaling pathways.
Logical Relationship:
Conclusion
Lacto-N-neoDiFucohexaose I and other fucosylated human milk oligosaccharides exhibit specific binding to a range of host and microbial lectins. The binding affinities, which can be in the nanomolar to micromolar range, underscore the physiological relevance of these interactions. The ability of these glycans to modulate signaling pathways such as those mediated by DC-SIGN and galectins highlights their potential as novel therapeutic agents for a variety of conditions, from infectious diseases to inflammatory disorders. Further quantitative studies are needed to fully elucidate the binding landscape of this compound and to harness its therapeutic potential.
References
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